5-(4-Bromophenyl)-1,2,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-bromophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOQNAZZIVMSNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712389 | |
| Record name | 5-(4-Bromophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89892-25-1 | |
| Record name | 5-(4-Bromophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Initial Biological Screening of 5-(4-Bromophenyl)-1,2,4-oxadiazole Derivatives: A Strategic Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale of a Purpose-Built Screening Strategy
The 1,2,4-oxadiazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2] The specific inclusion of a 5-(4-bromophenyl) substituent provides a valuable synthetic handle for further structural diversification via cross-coupling reactions, making this class of compounds particularly attractive for library development.[2]
This guide eschews a generic, one-size-fits-all template. Instead, it presents a bespoke, hierarchical screening cascade designed specifically for the initial biological evaluation of a library of novel 5-(4-Bromophenyl)-1,2,4-oxadiazole derivatives. Our approach is rooted in a philosophy of progressive filtration, beginning with broad, cost-effective computational and cellular assays to identify general activity and toxicity profiles, before funneling promising candidates into more resource-intensive, target-specific investigations. Each protocol is presented as a self-validating system, with an emphasis on the causality behind experimental choices to ensure robust and interpretable data.
The Screening Cascade: A Multi-Stage Funnel Approach
The initial evaluation of a novel compound library is not a single experiment but a strategic sequence of assays designed to efficiently identify hits, eliminate unsuitable candidates, and build a comprehensive profile of each molecule. Our proposed cascade prioritizes early failure and rapid data generation to conserve resources for the most promising derivatives.
Caption: Hierarchical screening workflow for this compound derivatives.
Stage 1: In Silico & Physicochemical Profiling
Expertise & Experience: Before committing to wet lab resources, a computational assessment is indispensable. This step leverages established models to predict the pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) and physicochemical properties of the derivatives.[3] The goal is not to find "active" compounds, but to eliminate those with a high probability of failure due to poor drug-like properties.[4]
Trustworthiness: We employ multiple well-validated rules and models to build a consensus prediction. A compound failing a single criterion may still be viable, but one failing multiple checks is a strong candidate for deprioritization.
Key Parameters & Protocols:
-
Lipinski's Rule of Five: A heuristic to evaluate oral bioavailability.[5]
-
Molecular Weight (MW) ≤ 500 Da
-
LogP (octanol-water partition coefficient) ≤ 5
-
H-bond Donors ≤ 5
-
H-bond Acceptors ≤ 10
-
-
Topological Polar Surface Area (TPSA): Predicts drug permeability through membranes. TPSA > 140 Ų often correlates with poor oral bioavailability.
-
In Silico ADME/Tox Prediction: Use of computational models (e.g., SwissADME, pkCSM) to predict properties like blood-brain barrier penetration, CYP450 enzyme inhibition, and potential toxicity flags.[4][6]
Data Presentation: In Silico Profile of Representative Derivatives
| Compound ID | MW (Da) | LogP | H-Donors | H-Acceptors | TPSA (Ų) | Lipinski Violations | Predicted GI Absorption |
| OXD-Br-001 | 315.1 | 3.8 | 0 | 3 | 45.7 | 0 | High |
| OXD-Br-002 | 450.3 | 4.5 | 1 | 5 | 89.5 | 0 | High |
| OXD-Br-003 | 525.4 | 5.9 | 2 | 6 | 102.1 | 2 (MW, LogP) | Low |
| OXD-Br-004 | 380.2 | 2.1 | 3 | 4 | 155.6 | 1 (TPSA > 140) | Low |
This table contains hypothetical data for illustrative purposes.
Stage 2: Primary In Vitro Screening
This stage involves exposing the compounds to biological systems (cells, microbes) to uncover broad phenotypic effects. The key is to use robust, high-throughput assays to rapidly assess the entire library.
Cytotoxicity Assessment: The Foundational Screen
Expertise & Experience: The initial cytotoxicity screen serves a dual purpose: 1) to identify compounds with potent anticancer potential, and 2) to establish a "therapeutic window" by flagging compounds that are indiscriminately toxic to both cancerous and non-cancerous cells.[7] The MTT assay is a gold standard for this purpose; it is a colorimetric assay that measures the metabolic activity of mitochondria, which is a reliable proxy for cell viability.[8][9]
Trustworthiness: The protocol's validity rests on the inclusion of appropriate controls. A vehicle control (e.g., 0.1% DMSO) establishes the baseline for 100% viability, while a potent cytotoxin (e.g., Doxorubicin) serves as a positive control to confirm the assay is performing as expected. Screening against a non-cancerous cell line (e.g., HEK293) is critical for assessing selectivity.[8]
Caption: Principle of the MTT cytotoxicity assay.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) and non-cancerous cells (e.g., HEK293) in separate 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM). Replace the cell culture medium with medium containing the compounds. Include vehicle (DMSO) and positive (Doxorubicin) controls.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (concentration inhibiting 50% of cell growth) for each compound.
Data Presentation: Cytotoxicity Profile (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast Cancer) | HEK293 (Normal Kidney) | Selectivity Index (SI)¹ |
| OXD-Br-001 | > 100 | > 100 | - |
| OXD-Br-002 | 8.4 | 95.2 | 11.3 |
| OXD-Br-003 | 1.2 | 1.5 | 1.25 |
| Doxorubicin | 0.5 | 2.1 | 4.2 |
¹Selectivity Index = IC₅₀ (Normal Cell) / IC₅₀ (Cancer Cell). A higher SI is desirable. This table contains hypothetical data for illustrative purposes.
Antimicrobial Evaluation
Expertise & Experience: Given the known antimicrobial potential of heterocyclic compounds, a primary screen for antibacterial and antifungal activity is a logical step.[10] The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[11][12]
Trustworthiness: This protocol is validated by running parallel assays with a known antibiotic (e.g., Ciprofloxacin for bacteria) and an antifungal (e.g., Fluconazole for fungi) as positive controls. A sterility control (broth only) and a growth control (broth + inoculum) are mandatory for each plate.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to each well.
-
Compound Dilution: Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells. Perform a 2-fold serial dilution across the plate.
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL). Add 50 µL of this inoculum to each well.
-
Controls: Include wells for a positive control (standard antibiotic/antifungal), a growth control (no compound), and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
Data Acquisition: Determine the MIC by visual inspection for the lowest concentration at which no turbidity (growth) is observed. A viability indicator like Resazurin can also be added to aid visualization.
Data Presentation: Minimum Inhibitory Concentration (MIC in µg/mL)
| Compound ID | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
| OXD-Br-001 | > 128 | > 128 | > 128 |
| OXD-Br-005 | 16 | 64 | 32 |
| OXD-Br-006 | 8 | 128 | 16 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
This table contains hypothetical data for illustrative purposes.
Antioxidant Activity Screening
Expertise & Experience: Oxidative stress is implicated in numerous pathologies, making antioxidant capacity a valuable property. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are complementary methods to assess free radical scavenging ability.[13][14] DPPH is a stable radical that is directly scavenged, while the ABTS assay measures the scavenging of the ABTS radical cation.[15][16] Running both provides a more comprehensive picture of antioxidant potential.
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds (in methanol) to the wells.
-
Initiation: Add 100 µL of the DPPH solution to each well.
-
Controls: Use Ascorbic acid as a positive control and methanol as a negative control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.
-
Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Data Presentation: Antioxidant Activity (IC₅₀ in µM)
| Compound ID | DPPH Scavenging IC₅₀ | ABTS Scavenging IC₅₀ |
| OXD-Br-007 | 55.2 | 48.9 |
| OXD-Br-008 | > 200 | > 200 |
| OXD-Br-009 | 25.8 | 19.5 |
| Ascorbic Acid | 15.1 | 12.4 |
This table contains hypothetical data for illustrative purposes.
Stage 3: Secondary & Mechanistic Screening
Compounds identified as "hits" in primary screens warrant further investigation to understand their mechanism of action (MOA).
Expertise & Experience: A primary cytotoxic hit against a cancer cell line is promising, but it doesn't explain how the compound works. Many anticancer drugs function by inhibiting specific enzymes, such as kinases, that are critical for cancer cell proliferation.[1][17] Therefore, a logical next step is to screen hits against a panel of relevant enzymes.[18][19] Similarly, if a compound shows activity in a cellular assay that suggests interaction with a specific signaling pathway, a receptor binding assay can confirm direct interaction with a target protein.[20][21]
Trustworthiness: These assays require highly specific reagents (purified enzymes, radiolabeled ligands) and are lower-throughput. The protocol's validity depends on precise measurements and kinetic analysis to determine inhibition constants (Ki) or binding affinities (Kd), which are more informative than IC₅₀ values.
Experimental Protocol: General Kinase Inhibition Assay (Example)
-
Reaction Setup: In a 384-well plate, combine the specific kinase, a fluorescently-labeled peptide substrate, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Termination: Stop the reaction by adding a chelating agent like EDTA.
-
Data Acquisition: Measure the amount of phosphorylated substrate, often using fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC₅₀.
Concluding Insights & Authoritative Grounding
This structured, multi-stage guide provides a robust framework for the initial biological characterization of this compound derivatives. By integrating early-stage in silico predictions to filter libraries, employing a battery of high-throughput primary screens to identify diverse biological activities, and progressing hits to more complex mechanistic assays, this strategy maximizes the potential for lead discovery while minimizing wasted resources. The causality behind each experimental choice—from the selection of controls to the use of complementary assays—is paramount for generating trustworthy, high-quality data that can confidently guide a drug discovery program.
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Spectroscopic Elucidation of 5-(4-Bromophenyl)-1,2,4-oxadiazole: A Technical Guide for Researchers
Introduction: The Significance of 5-(4-Bromophenyl)-1,2,4-oxadiazole in Drug Discovery
The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and its role as a versatile bioisostere for ester and amide functionalities.[1][2][3] This five-membered heterocycle is a key pharmacophore in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The subject of this guide, this compound, is a particularly valuable scaffold in drug development. The presence of the bromophenyl group provides a handle for further synthetic elaboration through cross-coupling reactions, enabling the generation of diverse molecular libraries for lead optimization. A thorough understanding of its spectroscopic signature is paramount for unambiguous structural confirmation, purity assessment, and quality control in synthetic and medicinal chemistry workflows. This guide provides an in-depth analysis of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound give rise to a unique spectroscopic fingerprint. The key to interpreting its spectra lies in understanding the electronic environment of the constituent atoms and functional groups.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Experimental Protocol: Acquiring the IR Spectrum
A high-quality IR spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is recommended. A small amount of the sample (1-2 mg) is intimately mixed with anhydrous potassium bromide (100-200 mg) in an agate mortar and pestle. The mixture is then compressed under high pressure to form a transparent pellet.
-
Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the KBr pellet holder (or a pure KBr pellet) is recorded.
-
Data Acquisition: The KBr pellet containing the sample is placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Interpretation of the IR Spectrum
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3100-3000 | C-H stretch | Aromatic C-H | The sp² hybridized C-H bonds of the bromophenyl ring and the oxadiazole ring will show stretching vibrations in this region. |
| ~1610-1580 | C=N stretch | Oxadiazole ring | The carbon-nitrogen double bond within the heterocyclic ring gives rise to a characteristic stretching vibration. |
| ~1580-1450 | C=C stretch | Aromatic ring | The carbon-carbon double bond stretching vibrations of the bromophenyl ring typically appear as a series of bands in this region. |
| ~1250-1000 | C-O-C stretch | Oxadiazole ring | The stretching vibrations of the carbon-oxygen-carbon single bonds within the oxadiazole ring are expected in this fingerprint region. |
| ~850-800 | C-H out-of-plane bend | 1,4-disubstituted benzene | The out-of-plane bending of the C-H bonds on the para-substituted bromophenyl ring gives a strong absorption in this region, indicative of the substitution pattern. |
| ~750-550 | C-Br stretch | Aryl bromide | The stretching vibration of the carbon-bromine bond is expected in the lower frequency region of the spectrum. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are indispensable for confirming the connectivity of the atoms. The data presented here is based on the analysis of a closely related, more complex molecule, 1-(4-(5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione, which contains the intact this compound moiety.[4] The chemical shifts are expected to be very similar for the standalone molecule.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
Instrument Setup: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity.
¹H NMR Spectral Data
The ¹H NMR spectrum will show signals corresponding to the aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.31 | Doublet | 2H | H-2', H-6' | These protons are ortho to the oxadiazole ring and are deshielded due to the electron-withdrawing nature of the heterocycle. |
| ~7.82 | Multiplet | 2H | H-3', H-5' | These protons are meta to the oxadiazole ring and ortho to the bromine atom. |
| ~7.64 | Doublet | 1H | H-3 | The proton on the oxadiazole ring is expected to be in the aromatic region. |
¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165.7 | C-5 | The carbon atom of the oxadiazole ring attached to the bromophenyl group is significantly deshielded. |
| ~158.9 | C-3 | The other carbon atom in the oxadiazole ring. |
| ~134.8 | C-4' | The carbon atom bearing the bromine is deshielded. |
| ~133.4 | C-2', C-6' | The carbon atoms ortho to the oxadiazole ring. |
| ~129.2 | C-3', C-5' | The carbon atoms meta to the oxadiazole ring. |
| ~127.6 | C-1' | The ipso-carbon atom attached to the oxadiazole ring. |
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized batch of this compound.
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- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
General synthesis routes for 3,5-disubstituted-1,2,4-oxadiazoles
A Technical Guide for Medicinal Chemistry Applications
Introduction: The Scaffold & The Strategy
The 1,2,4-oxadiazole ring is a cornerstone pharmacophore in modern drug discovery, valued primarily as a hydrolytically stable bioisostere for esters and amides.[1] Its planar, electron-deficient nature allows it to participate in
For the application scientist, the synthesis of 3,5-disubstituted variants presents a specific challenge: regiocontrol . Unlike symmetrical heterocycles, the 1,2,4-oxadiazole requires precise installation of substituents at the 3- and 5-positions.
This guide focuses on the Amidoxime Route , the industry standard for its modularity, while introducing advanced protocols (TBAF-mediated cyclization) to overcome the thermal instability issues inherent in older methods.
The Mechanistic Foundation
The most reliable route involves the condensation of an amidoxime (providing the N-C-N fragment and the 3-substituent) with a carboxylic acid derivative (providing the C-O fragment and the 5-substituent).
The reaction proceeds in two distinct stages:[2][3][4]
-
O-Acylation: The amidoxime oxygen attacks the electrophilic carbonyl, forming an O-acylamidoxime intermediate.
-
Cyclodehydration: This intermediate undergoes intramolecular condensation to close the ring and eliminate water.
Critical Insight: The second step (cyclization) is the rate-determining step and often the failure point. Standard thermal cyclization (reflux in Toluene/DMF) can degrade sensitive substrates.
Mechanism Visualization
Figure 1: The stepwise assembly of the 1,2,4-oxadiazole core. Note that Step 2 is the bottleneck.
Validated Synthetic Protocols
Method A: The CDI-Mediated "One-Pot" (Standard)
Best for: Acid-sensitive substrates, chiral acids, and avoiding harsh acid chlorides.
This protocol uses 1,1'-Carbonyldiimidazole (CDI) to activate the carboxylic acid in situ.[5] It is preferred over EDC/HOBt for oxadiazole formation because the imidazole byproduct acts as a base to assist the initial acylation.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
CDI (1.1 equiv)
-
Amidoxime (1.0 - 1.1 equiv)
-
Solvent: DMF (anhydrous) or DMSO
Protocol:
-
Activation: Dissolve the carboxylic acid in anhydrous DMF under
. Add CDI in one portion. Stir at RT for 30–60 mins. Checkpoint: Evolution of gas indicates successful activation. -
Coupling: Add the solid amidoxime to the reaction mixture. Stir at RT for 2–4 hours.
-
TLC Check: Look for the disappearance of the acid and formation of the O-acyl intermediate (often more polar than the final product).
-
-
Cyclization: Heat the mixture to 100–115°C for 4–12 hours.
-
Self-Validation: Monitor by LC-MS.[6] The intermediate Mass (M+18 relative to product) should disappear.
-
-
Workup: Dilute with water/brine, extract with EtOAc.
Method B: TBAF-Mediated Room Temperature Cyclization (Advanced)
Best for: Thermally unstable substrates, complex scaffolds.
Standard thermal cyclization requires temperatures >100°C, which can decompose complex pharmacophores. Tetrabutylammonium fluoride (TBAF) catalyzes the cyclization at room temperature by activating the amide nitrogen.
Protocol:
-
Formation: Prepare the O-acylamidoxime using Method A (Steps 1-2) or via Acid Chloride. Isolate the intermediate if possible (simple precipitation often works).
-
Cyclization: Dissolve the O-acylamidoxime in THF.
-
Catalyst: Add TBAF (1.0 M in THF, 0.5 – 1.0 equiv).
-
Reaction: Stir at RT for 1–3 hours.
-
Validation: The reaction is usually clean. The deep color change often indicates progress.
Method C: Microwave-Assisted Synthesis
Best for: High-throughput library generation, resistant substrates.
Protocol:
-
Combine Nitrile (1 equiv), Hydroxylamine HCl (2 equiv), and Base (
) in EtOH/Water. Microwave 10 min @ 80°C to form amidoxime. -
Add Carboxylic Acid and T3P (Propylphosphonic anhydride) or EDC.
-
Microwave 20 min @ 120°C.
Comparative Analysis of Methods
| Feature | Acid Chloride Method | CDI Coupling (Method A) | TBAF-Mediated (Method B) |
| Substrate Scope | Simple, robust acids | Acid-sensitive, Chiral | Thermally sensitive |
| Reaction Temp | High (Reflux) | High (100°C+) | Room Temperature |
| Atom Economy | Low (Chlorinating agents) | Moderate | High |
| Purification | Acid scavengers needed | Water wash removes imidazole | TBAF removal required |
| Key Risk | Hydrolysis of chloride | Incomplete cyclization | Fluoride sensitivity (Silyl groups) |
Decision Matrix for Route Selection
Use this logic flow to determine the optimal synthetic pathway for your specific target molecule.
Figure 2: Strategic decision tree for selecting the synthesis method based on substrate properties.
Troubleshooting & Optimization
Problem: Reaction stalls at the O-acyl intermediate.
-
Cause: The nitrogen nucleophile is not potent enough to close the ring, or the conformation is unfavorable.
-
Solution: Do not add more coupling reagent. Instead, switch solvent to Toluene and reflux with a Dean-Stark trap to remove water, or switch to the TBAF protocol (Method B) to chemically activate the cyclization.
Problem: Product racemization.
-
Cause: Activation of chiral carboxylic acids with harsh reagents (SOCl2) or excessive heat.
-
Solution: Use CDI or T3P as coupling agents. These suppress oxazolone formation (the pathway to racemization). Keep the cyclization temperature as low as possible or use TBAF at RT.
Problem: Low yield with aliphatic amidoximes.
-
Cause: Aliphatic amidoximes are less stable and less nucleophilic than aromatic ones.
-
Solution: Use a slight excess of the amidoxime (1.2–1.5 equiv). Ensure the activation step (Acid + Coupling agent) is complete before adding the amidoxime.
References
-
Synthesis of 1,2,4-oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Source: National Institutes of Health (NIH) URL:[Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Source: MDPI (Molecules) URL:[Link]
-
Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles Using Tetrabutylammonium Fluoride as a Mild and Efficient Catalyst. Source: ResearchGate / Tetrahedron Letters URL:[Link]
-
One-Pot Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acid Esters and Amidoximes. Source: ResearchGate URL:[7][Link]
Sources
- 1. Frontiers | Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors [frontiersin.org]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 5-(4-Bromophenyl)-1,2,4-oxadiazole in Anticancer Research
Introduction: The Emerging Potential of 1,2,4-Oxadiazoles in Oncology
The landscape of anticancer drug discovery is in a perpetual state of evolution, with a continuous demand for novel scaffolds that can overcome the challenges of resistance and toxicity associated with conventional chemotherapeutics. Among the heterocyclic compounds that have garnered significant interest, the 1,2,4-oxadiazole ring system stands out as a "privileged structure" due to its unique bioisosteric properties and its presence in a wide array of biologically active molecules.[1][2] This five-membered heterocycle is a versatile framework for the development of new therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4]
This application note focuses on 5-(4-Bromophenyl)-1,2,4-oxadiazole and its derivatives, a class of compounds that has shown considerable promise in preclinical anticancer research. The presence of the bromophenyl group offers a strategic advantage for medicinal chemists, providing a site for further structural modifications through cross-coupling reactions, thereby enabling the creation of diverse chemical libraries for screening.[3] This guide will provide a comprehensive overview of the anticancer applications of this scaffold, detailing its proposed mechanisms of action, and offering robust protocols for its investigation in a research setting.
Mechanism of Action: A Multi-pronged Assault on Cancer Cells
Derivatives of this compound exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This multi-targeting capability is a highly desirable attribute in anticancer agents, as it can potentially circumvent the development of resistance. The primary mechanisms identified for this class of compounds include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
Induction of Apoptosis
A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in malignant cells. Several studies have demonstrated that 1,2,4-oxadiazole derivatives are potent inducers of apoptosis.[1] This is often achieved through the activation of intrinsic and extrinsic apoptotic pathways. For instance, some derivatives have been shown to increase the expression of the tumor suppressor protein p53 and promote the cleavage of caspase-3, a key executioner caspase in the apoptotic cascade.[3]
Caption: Proposed apoptotic pathway induced by this compound derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, 1,2,4-oxadiazole derivatives have been observed to cause cell cycle arrest, primarily at the G0/G1 or G1 phases.[1][5] This prevents cancer cells from entering the DNA synthesis (S) phase, thereby halting their proliferation. The exact molecular mechanisms underlying this cell cycle arrest are still under investigation but are thought to involve the modulation of cyclins and cyclin-dependent kinases (CDKs), key regulators of cell cycle progression.
Inhibition of Key Oncogenic Pathways and Enzymes
The versatility of the 1,2,4-oxadiazole scaffold allows for its derivatives to be designed as inhibitors of various enzymes and receptors that are critical for tumor growth and survival.[6] Some of the key targets identified for this class of compounds include:
-
Receptor Tyrosine Kinases (RTKs): Derivatives have been shown to inhibit RTKs such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR).[6][7][8] Inhibition of these receptors disrupts downstream signaling pathways that control cell proliferation, angiogenesis, and metastasis.
-
Histone Deacetylases (HDACs): Some oxadiazole derivatives act as HDAC inhibitors.[2][5][9] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.
-
Thymidylate Synthase: This enzyme is a critical target in cancer chemotherapy, as it is involved in the de novo synthesis of thymidine, a necessary component of DNA.[7] Inhibition of thymidylate synthase leads to the depletion of thymidine, which in turn inhibits DNA synthesis and repair, ultimately causing cell death.
Caption: Overview of molecular targets of this compound derivatives.
Quantitative Data Summary
The anticancer potency of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a compound's efficacy. The following table summarizes the reported IC50 values for various derivatives.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole linked 5-fluorouracil | MCF-7 (Breast) | Promising activity | [7] |
| 1,2,4-Oxadiazole linked 5-fluorouracil | MDA MB-231 (Breast) | Promising activity | [7] |
| 1,2,4-Oxadiazole linked 5-fluorouracil | A549 (Lung) | Promising activity | [7] |
| 1,2,4-Oxadiazole linked 5-fluorouracil | DU-145 (Prostate) | Promising activity | [7] |
| General 1,2,4-Oxadiazole Derivatives | MCF-7 (Breast) | 0.12 - 2.78 | [3] |
| General 1,2,4-Oxadiazole Derivatives | A549 (Lung) | 0.12 - 2.78 | [3] |
| General 1,2,4-Oxadiazole Derivatives | A375 (Melanoma) | 0.12 - 2.78 | [3] |
| Combined 1,2,4- and 1,3,4-Oxadiazole | MCF-7 (Breast) | 0.34 | [5] |
| Quinoline-1,3,4-oxadiazole hybrid | HepG2 (Liver) | 0.14 | [8] |
| Quinoline-1,3,4-oxadiazole hybrid | MCF-7 (Breast) | 0.18 | [8] |
| (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles | Drug-resistant CML | 5.5 - 13.2 | [10] |
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of this compound and its derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the test compound on cancer cell lines.[6][7]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, DU-145)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (or derivative) stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with the test compound. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound (or derivative)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Western Blot Analysis of Key Proteins
This protocol is for investigating the effect of the test compound on the expression levels of specific proteins involved in apoptosis and cell cycle regulation (e.g., p53, cleaved caspase-3, Bcl-2, Bax).
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound (or derivative)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and block the membrane.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds for anticancer drug development. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic pathways provides a strong rationale for their further investigation. The protocols outlined in this application note provide a robust framework for researchers to explore the anticancer potential of this versatile scaffold. Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic efficacy and safety profiles.
References
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (2021). BMC Chemistry, 15(1), 27. [Link]
-
Exploring the Therapeutic Potential: Oxadiazole Derivatives as Promising Anticancer Agents. (2024). Impactfactor. [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2021). Molecules, 26(16), 4958. [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). Molecules, 27(21), 7434. [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (2018). International Journal of Pharmaceutical Sciences and Research, 9(10), 4035-4048. [Link]
-
Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. (2021). Molecules, 26(5), 1459. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Molecules, 25(3), 646. [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). Molecules, 23(12), 3361. [Link]
-
1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry, 12(4), 5727-5744. [Link]
-
Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. (2024). RSC Medicinal Chemistry. [Link]
-
A Review on Anticancer Activity of 1, 3, 4-oxadiazole. (2018). International Journal of Pharmaceutical and Drug Analysis, 6(5), 499-508. [Link]
-
Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. (2024). RSC Medicinal Chemistry, 15(11), 3037-3053. [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (2020). Current Organic Chemistry, 24(4), 377-393. [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (2023). Molecules, 28(18), 6680. [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). Molecules, 27(23), 8341. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2021). ACS Omega, 6(45), 30335-30346. [Link]
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- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole|CAS 65004-19-5 [benchchem.com]
- 4. impactfactor.org [impactfactor.org]
- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. media.neliti.com [media.neliti.com]
- 10. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 5-(4-Bromophenyl)-1,2,4-oxadiazole as a Scaffold for Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
Introduction: The Convergence of a Privileged Scaffold and a Critical Immunotherapeutic Target
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, largely due to its favorable physicochemical properties and its role as a bioisostere for amide and ester functionalities.[1][2][3] This privileged scaffold is present in a multitude of biologically active compounds, demonstrating a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4] The compound 5-(4-Bromophenyl)-1,2,4-oxadiazole represents a key foundational structure within this class. The presence of the bromophenyl group provides a crucial handle for synthetic diversification through cross-coupling reactions, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[4]
This guide focuses on the application of this compound as a core structural motif for the development of inhibitors against Indoleamine 2,3-dioxygenase 1 (IDO1), a pivotal enzyme in the landscape of cancer immunotherapy.[5][6] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[5][7] In the tumor microenvironment, the overexpression of IDO1 by cancer cells leads to the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites.[7] This dual mechanism effectively suppresses the proliferation and function of effector T cells, facilitating tumor immune evasion.[5][6] Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy to restore anti-tumor immunity.
These application notes provide a comprehensive framework for researchers, medicinal chemists, and drug development professionals to explore the potential of this compound and its derivatives as inhibitors of IDO1. We present detailed protocols for both enzymatic and cell-based assays to quantify inhibitory potency, alongside the scientific rationale underpinning these experimental designs.
Scientific Foundation: The IDO1 Pathway and Rationale for Inhibition
The enzymatic function of IDO1 is a critical checkpoint in immune regulation. By catabolizing tryptophan, IDO1 creates a localized microenvironment that is inhospitable to T-cell function, thereby promoting immune tolerance. While this is a vital physiological process, it is co-opted by cancer cells to evade immune destruction.
The 1,2,4-oxadiazole scaffold is an attractive starting point for the design of IDO1 inhibitors. Its rigid structure and ability to participate in various non-covalent interactions allow it to be effectively decorated with functional groups that can occupy the active site of the enzyme. The 4-bromophenyl moiety serves as a versatile anchor for synthetic elaboration, allowing for the systematic exploration of chemical space to optimize potency and selectivity.
Experimental Protocols
Part 1: In Vitro Biochemical Assay for IDO1 Inhibition
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human IDO1. The assay measures the production of N-formylkynurenine, which is then converted to a fluorescent product.
A. Materials and Reagents
-
Recombinant Human IDO1 (e.g., from a commercial supplier)
-
This compound and its synthesized derivatives
-
L-Tryptophan (Substrate)
-
Methylene Blue (Cofactor)
-
Ascorbic Acid (Reductant)
-
Catalase
-
Assay Buffer: 50 mM Potassium Phosphate, pH 6.5
-
Trichloroacetic Acid (TCA) for reaction termination
-
Developer Solution: Acetic acid containing 4-(Dimethylamino)benzaldehyde (DMAB)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation/Emission: ~402/488 nm for some kits, or absorbance at 480 nm for colorimetric DMAB-based assays)
B. Experimental Workflow
C. Step-by-Step Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of this compound or its derivatives in 100% DMSO. Perform serial dilutions in DMSO, followed by a final dilution in Assay Buffer to achieve the desired test concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Assay Plate Setup: To a 96-well plate, add 25 µL of the diluted compounds. Include controls for 100% enzyme activity (vehicle control, e.g., 1% DMSO in buffer) and 0% activity (no enzyme).
-
Enzyme Mix Preparation: Prepare a 2X enzyme reaction mixture containing recombinant IDO1, ascorbic acid, methylene blue, and catalase in Assay Buffer. The final concentrations should be optimized based on the enzyme's specific activity.
-
Enzyme Addition and Pre-incubation: Add 25 µL of the 2X enzyme mix to each well. Mix gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a 2X substrate solution of L-Tryptophan in Assay Buffer. Initiate the enzymatic reaction by adding 50 µL of the 2X L-Tryptophan solution to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding 25 µL of 30% (w/v) TCA.
-
Development: Add 100 µL of the DMAB developer solution to each well. Incubate at 65°C for 10 minutes to allow for color development.
-
Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 2: Cell-Based Assay for IDO1 Activity in Human Cancer Cells
This protocol measures the ability of test compounds to inhibit IDO1 activity in a cellular context. Human cancer cells (e.g., SK-OV-3 or HeLa) are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression. The inhibitory effect is quantified by measuring the accumulation of kynurenine in the cell culture medium.
A. Materials and Reagents
-
Human ovarian cancer cell line (SK-OV-3) or cervical cancer cell line (HeLa)
-
Cell Culture Medium: McCoy's 5A or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Human Interferon-gamma (IFN-γ)
-
This compound and its synthesized derivatives
-
Trichloroacetic Acid (TCA)
-
Developer Solution (as in Part 1)
-
96-well clear, flat-bottom cell culture plates
-
Spectrophotometer
B. Step-by-Step Protocol
-
Cell Seeding: Seed SK-OV-3 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
IDO1 Induction and Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Prepare a solution of IFN-γ in culture medium (final concentration of 100 ng/mL is common).
-
Aspirate the old medium from the cells.
-
Add 200 µL of medium containing both IFN-γ and the respective compound dilutions to the wells. Include vehicle controls (DMSO) and a non-induced control (no IFN-γ).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Kynurenine Measurement:
-
After incubation, carefully collect 140 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 70 µL of 6.1 N TCA to each well to precipitate proteins.
-
Incubate at 50°C for 30 minutes.
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitate.
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of DMAB developer solution.
-
Incubate at room temperature for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 480 nm.
-
Data Analysis: Generate a standard curve using known concentrations of L-kynurenine. Use the standard curve to determine the kynurenine concentration in each sample. Calculate the percent inhibition of kynurenine production for each compound concentration and determine the cellular IC50 value.
Data Presentation and Interpretation
The potency of the this compound derivatives should be summarized in a clear, tabular format. This allows for direct comparison of the biochemical and cellular activities, providing initial insights into cell permeability and metabolic stability.
Table 1: Representative Inhibitory Activity Data
| Compound ID | R-Group Modification | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| BPO-001 | H (Parent Scaffold) | >10,000 | >10,000 |
| BPO-002 | 4-aminophenyl | 850 | 1,200 |
| BPO-003 | 3,4-difluorophenyl | 45 | 95 |
| BPO-004 | 2-pyridyl | 210 | 450 |
| Ref-Cmpd | Known IDO1 Inhibitor | 15 | 40 |
Note: The data presented are hypothetical and for illustrative purposes only.
A significant drop-off between biochemical and cellular IC50 values may suggest poor cell permeability or rapid metabolism of the compound, which are critical considerations for further drug development.
Conclusion and Future Directions
These application notes establish a robust framework for evaluating this compound as a versatile scaffold for the development of novel IDO1 inhibitors. The provided protocols for both in vitro enzymatic and cell-based assays offer a reliable means to quantify inhibitory potency and guide the iterative process of medicinal chemistry optimization. By systematically modifying the 4-bromophenyl position, researchers can explore the SAR of this compound class, with the ultimate goal of identifying potent and selective IDO1 inhibitors with therapeutic potential in immuno-oncology. Further characterization should include selectivity profiling against related enzymes (e.g., IDO2, TDO) and in vivo efficacy studies in relevant cancer models.
References
- Bala, S., Saini, V., Kamboj, S., & Prasad, D.N. (2012). Review Exploring Antiinflammatory Potential of 1,3,4-Oxadiazole Derivatives as Promising Lead. International Journal of Pharmaceutical Sciences Review and Research.
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Frontiers in Chemistry (2020). Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors. Retrieved from [Link]
- Głowacka, I. E., & Wujec, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.
-
Journal of Enzyme Inhibition and Medicinal Chemistry (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Retrieved from [Link]
-
MDPI (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
- Pace, A., & Pierro, P. (2015). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic & Biomolecular Chemistry.
-
PubMed Central (2019). What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past. Retrieved from [Link]
-
PubMed Central (n.d.). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Retrieved from [Link]
-
ResearchGate (2022). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Retrieved from [Link]
-
ResearchGate (2025). Discovery and Structure−Activity Relationship of 3-Aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers and Potential Anticancer Agents. Retrieved from [Link]
- Serafini, R. A., et al. (2020). Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. Frontiers in Pharmacology.
-
TSI Journals (n.d.). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF SUBSTITUTED-[1][8][9] OXADIAZOLES AS S1P1 AGONISTS. Retrieved from [Link]
- Various Authors (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Various Authors (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry.
- van der Vlag, R., et al. (2021). Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Omega, 6(6), 4386-4396.
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- 4. 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole|CAS 65004-19-5 [benchchem.com]
- 5. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors [frontiersin.org]
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- 9. researchgate.net [researchgate.net]
Molecular docking protocol for 5-(4-Bromophenyl)-1,2,4-oxadiazole with VEGFR-2
Application Notes and Protocols
Topic: Molecular Docking Protocol for 5-(4-Bromophenyl)-1,2,4-oxadiazole with VEGFR-2
Abstract
This document provides a comprehensive, step-by-step protocol for performing molecular docking of the small molecule, this compound, with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This protocol is designed for researchers in drug discovery and computational biology, offering a robust framework from initial protein and ligand preparation to the final analysis of docking results. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility. The protocol emphasizes self-validation through re-docking of a known inhibitor, establishing a trustworthy computational model for predicting ligand-protein interactions.
Introduction: The Rationale for Docking with VEGFR-2
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of this pathway, making it a highly validated target for anti-cancer drug development.[2][3] Inhibiting the kinase activity of VEGFR-2 can block the downstream signaling cascade that leads to endothelial cell proliferation and migration.[4][5]
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its bioisosteric properties, mimicking esters and amides, and its presence in numerous biologically active compounds.[6][7][8] The subject of this protocol, this compound, represents a class of small molecules with potential inhibitory activity.
Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule to another.[9][10] By simulating the interaction between our ligand and the VEGFR-2 active site, we can generate hypotheses about its binding mode, identify key interacting residues, and estimate its potential as an inhibitor before committing to costly and time-consuming synthesis and in vitro testing.[11]
This guide provides an in-depth protocol using widely accepted software to ensure both accuracy and accessibility.
Foundational Stage: System Preparation
The quality of a docking simulation is fundamentally dependent on the meticulous preparation of both the receptor (protein) and the ligand. This stage is not merely procedural; it is about creating the most biophysically realistic digital model for the simulation.
Required Software and Resources
| Software/Resource | Purpose | Recommended Version/Source |
| Protein Data Bank (PDB) | Source for 3D protein structures | [Link] |
| AutoDock Tools (ADT) | Receptor and ligand preparation, grid box setup | Version 1.5.7 or higher |
| AutoDock Vina | The core docking engine | Version 1.2.3 or higher |
| Open Babel | Interconversion of chemical file formats | [Link] |
| PyMOL or Chimera | Visualization and analysis of molecular structures | Latest academic versions |
| Discovery Studio Visualizer | 2D and 3D interaction analysis | [Link] |
Receptor Preparation: Refining the VEGFR-2 Structure
The goal of receptor preparation is to transform a raw crystallographic file into a clean, chemically correct structure ready for docking. We will use the crystal structure of VEGFR-2 in complex with the known inhibitor Axitinib (PDB ID: 4AGC) as our starting point.[11] The presence of a co-crystallized ligand is invaluable as it precisely defines the target binding site.
Protocol Steps:
-
Structure Retrieval: Download the PDB file for 4AGC from the RCSB Protein Data Bank.
-
Initial Cleaning: Open the PDB file in AutoDock Tools (ADT). Remove all non-essential components, such as water molecules and co-factors that are not part of the active site. The rationale is to prevent interference with the ligand docking process.
-
Protein Repair and Hydrogen Addition:
-
Charge Assignment: Compute and assign Kollman charges to the protein atoms. Accurate charge distribution is essential for calculating the electrostatic interactions that contribute significantly to binding affinity.[1]
-
File Format Conversion: Save the prepared receptor structure in the PDBQT format. This format includes atomic charges, atom types, and torsional degrees of freedom required by AutoDock Vina.
Execution Stage: Performing the Docking Simulation
With the receptor and ligand prepared, the next stage is to define the search space and run the docking algorithm.
Grid Box Generation: Defining the Search Space
The grid box is a three-dimensional cube that defines the specific region of the receptor where the docking algorithm will attempt to place the ligand.
-
Rationale: We define this search space to focus the computational effort on the known active site, dramatically increasing efficiency and accuracy. The co-crystallized ligand (Axitinib in 4AGC) is the perfect guide for positioning this box.
-
Procedure:
-
In ADT, load the prepared receptor (VEGFR-2.pdbqt).
-
Load the co-crystallized ligand that was originally part of the PDB file.
-
Center the grid box on the co-crystallized ligand.
-
Adjust the dimensions of the box to be large enough to encompass the entire binding site plus a small margin (e.g., 60x60x60 Å), ensuring sufficient space for the ligand to rotate and translate freely. [2]
-
Configuration and Execution
AutoDock Vina requires a configuration file (conf.txt) that specifies the input files and docking parameters.
Example conf.txt file:
-
Causality of Parameters:
-
exhaustiveness: Controls the thoroughness of the conformational search. Higher values increase accuracy but also compute time. A value of 16 is a good balance for initial studies.
-
num_modes: The number of binding poses (conformations) to generate. This allows for the analysis of multiple potential binding modes.
-
Execution Command: Open a terminal or command prompt in the working directory and execute: vina --config conf.txt
Analysis and Validation: From Data to Insight
The output of the simulation is a set of docked poses and their corresponding binding energies. This raw data must be carefully analyzed and, most importantly, the protocol itself must be validated.
Protocol Validation: The Re-docking Imperative
To ensure the trustworthiness of our docking protocol, we must first validate it. [13]This is achieved by re-docking the known inhibitor (Axitinib) into the VEGFR-2 active site.
-
Prepare Axitinib: Prepare the co-crystallized Axitinib ligand using the same protocol described in Section 2.3.
-
Dock Axitinib: Run the docking simulation using the prepared Axitinib as the ligand.
-
Calculate RMSD: Superimpose the top-scoring docked pose of Axitinib with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the two poses.
-
Criterion for Success: An RMSD value of less than 2.0 Å indicates that the docking protocol can accurately reproduce the experimentally determined binding mode. [3]This successful validation builds confidence that the results for our novel ligand are reliable.
Analyzing Docking Results
Once the protocol is validated, we can analyze the results for this compound.
| Metric | Interpretation | Significance |
| Binding Affinity | Reported in kcal/mol in the log file. More negative values indicate stronger, more stable binding. [14] | Provides a quantitative estimate of the ligand's binding potential. Useful for ranking different compounds. |
| Binding Poses | The docking_results.pdbqt file contains the coordinates for the top num_modes poses. | The lowest energy pose is typically the most likely binding mode, but other low-energy poses should also be inspected. |
| Key Interactions | Visualization reveals specific amino acid residues interacting with the ligand. | Identifies the molecular basis of binding (e.g., hydrogen bonds, hydrophobic contacts) and can guide future lead optimization. |
Key VEGFR-2 Active Site Residues for Interaction: Based on published studies, key interactions for VEGFR-2 inhibitors often occur with the following residues in the ATP-binding pocket:
-
Hinge Region: Cys919, Glu917 (Hydrogen bonds) [15]* DFG Motif: Asp1046, Phe1047 (Hydrophobic and H-bond interactions) [2]* Hydrophobic Pocket: Leu840, Val848, Ala866, Leu1035 [15]
Visualization of the Binding Mode
Use PyMOL or Discovery Studio Visualizer to load the receptor and the docked ligand poses.
-
Load VEGFR-2.pdbqt and docking_results.pdbqt.
-
Focus on the top-scoring pose.
-
Identify and display interactions (hydrogen bonds, hydrophobic contacts). Tools like Protein-Ligand Interaction Profiler (PLIP) can automate this. [16][17]4. Analyze whether the ligand forms favorable interactions with the key residues listed above. A successful docking pose will show good shape complementarity and form specific, stabilizing interactions within the active site.
Sources
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- 13. researchgate.net [researchgate.net]
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- 17. youtube.com [youtube.com]
Application Notes & Protocols for In Vitro Cytotoxicity Assessment of 1,2,4-Oxadiazole Derivatives using the MTT Assay
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the in vitro cytotoxicity of novel 1,2,4-oxadiazole derivatives. This document offers a detailed protocol, explains the underlying scientific principles, and provides expert insights into potential challenges and data interpretation, ensuring robust and reliable results.
Introduction: The Role of Cytotoxicity Screening in Drug Discovery
In vitro cytotoxicity assays are fundamental to the early stages of drug discovery, providing critical data on the potential of a compound to induce cell death.[1][2][3] For heterocyclic compounds like 1,2,4-oxadiazole derivatives, which are explored for a wide range of therapeutic applications including anticancer and anti-Alzheimer's agents, a reliable assessment of their cytotoxic profile is paramount.[4][5][6][7][8][9] The MTT assay is a widely adopted, simple, and cost-effective colorimetric method for determining cell viability and proliferation, making it an ideal tool for the initial screening of these novel chemical entities.[10][11]
The 1,2,4-oxadiazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives showing promising biological activities.[4][12][13] Evaluating the cytotoxicity of these derivatives is crucial for establishing a therapeutic window and identifying candidates with selective toxicity towards target cells, such as cancer cells, while sparing normal cells.[5]
Principle of the MTT Assay
The MTT assay is predicated on the metabolic activity of living cells.[14] The core of the assay lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[10][11][15] This conversion is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active cells.[16]
The resulting formazan crystals are retained within the cells. To quantify the amount of formazan, a solubilizing agent, typically dimethyl sulfoxide (DMSO), is added to dissolve the crystals, producing a colored solution.[14][17] The absorbance of this solution is then measured using a spectrophotometer (plate reader), usually at a wavelength of 570 nm.[18] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[11][14][18][19] A decrease in the absorbance value in treated cells compared to untreated controls indicates a reduction in cell viability, and thus, the cytotoxic potential of the tested compound.
Diagram 1: Principle of the MTT assay for assessing cell viability.
Essential Considerations for 1,2,4-Oxadiazole Derivatives
While the MTT assay is robust, its application to novel chemical entities like 1,2,4-oxadiazole derivatives requires careful consideration of potential interferences:
-
Compound Color: If a 1,2,4-oxadiazole derivative is colored, it can interfere with the absorbance reading. A control well containing the compound in media without cells should be included for each concentration to determine its intrinsic absorbance.
-
Chemical Reactivity: Although less common, some compounds can directly reduce MTT or interfere with the formazan product, leading to false-positive or false-negative results. It is crucial to run appropriate controls.
-
Solubility: The solubility of the 1,2,4-oxadiazole derivatives in the culture medium is critical. Poorly soluble compounds may precipitate, leading to inaccurate concentrations and potentially confounding the results. Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the compounds is non-toxic to the cells (typically ≤ 0.5%).
Detailed Experimental Protocol
This protocol is optimized for adherent cells in a 96-well plate format. Modifications may be necessary for suspension cells or different plate formats.
Materials and Reagents
| Reagent/Material | Specifications |
| Cell Line | Appropriate for the study (e.g., A549, MCF-7) |
| Cell Culture Medium | e.g., DMEM, RPMI-1640, supplemented with 10% FBS and 1% Penicillin-Streptomycin |
| 1,2,4-Oxadiazole Derivatives | Stock solutions prepared in sterile DMSO |
| MTT Reagent | 5 mg/mL in sterile PBS, filter-sterilized, and stored protected from light at 4°C |
| Solubilization Solution | Dimethyl sulfoxide (DMSO), cell culture grade |
| Phosphate-Buffered Saline (PBS) | Sterile, pH 7.4 |
| Equipment | 96-well flat-bottom cell culture plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm) |
Step-by-Step Procedure
Diagram 2: Experimental workflow for the MTT cytotoxicity assay.
-
Cell Seeding (Day 1):
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cells to the optimal seeding density (determined empirically for each cell line, typically 5,000-15,000 cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To mitigate the "edge effect," avoid using the outer wells or fill them with sterile PBS.[20]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of the 1,2,4-oxadiazole derivatives in culture medium from a stock solution in DMSO. The final DMSO concentration should be consistent across all wells and non-toxic (e.g., <0.5%).
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the appropriate concentrations of the test compounds to the designated wells.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the test compounds.
-
Untreated Control: Cells in culture medium only.
-
Blank: Culture medium without cells.
-
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation (Day 3/4/5):
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.45-0.5 mg/mL).[18]
-
Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for the specific cell line.[18][19] Visually inspect the cells under a microscope for the formation of purple formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]
-
Data Analysis
-
Background Correction: Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate Percentage Viability: The viability of the treated cells is expressed as a percentage of the vehicle control:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Dose-Response Curve and IC₅₀ Determination:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).
-
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Absorbance | - Microbial contamination.[20] - Phenol red in the medium interfering with readings.[20] - Contamination of reagents. | - Visually inspect plates for contamination. - Use phenol red-free medium during the MTT incubation step.[14][21] - Use fresh, sterile reagents. |
| Low Absorbance Readings | - Low cell seeding density.[19][20] - Insufficient MTT incubation time.[19] - Cell death due to over-confluency or nutrient depletion. | - Optimize cell seeding density through a titration experiment.[20] - Increase MTT incubation time (up to 4 hours).[14] - Ensure cells are in the logarithmic growth phase.[20] |
| High Variability between Replicates | - Inaccurate pipetting. - Uneven cell seeding. - "Edge effect" due to evaporation.[20] | - Calibrate pipettes and use a multichannel pipette for consistency.[14] - Ensure a homogenous cell suspension before seeding. - Do not use the outer wells for experimental data; fill them with sterile PBS.[20] |
| Precipitation of Test Compound | - Poor solubility of the 1,2,4-oxadiazole derivative in the culture medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic. - Visually inspect the wells after adding the compound. |
| Incomplete Formazan Solubilization | - Insufficient volume of solubilizing agent. - Inadequate mixing. | - Ensure complete removal of the aqueous medium before adding DMSO. - Increase shaking time or gently pipette up and down to aid dissolution.[16] |
Alternative Assays
While the MTT assay is a valuable tool, it is important to be aware of its limitations, such as its dependence on mitochondrial function.[16] For a more comprehensive cytotoxic profile of promising 1,2,4-oxadiazole derivatives, consider orthogonal assays that measure different aspects of cell death, such as:
-
Resazurin (AlamarBlue®) Assay: Measures metabolic activity through the reduction of resazurin to the fluorescent resorufin.[22][23]
-
Lactate Dehydrogenase (LDH) Release Assay: Quantifies membrane integrity by measuring the release of LDH from damaged cells.[10]
-
ATP-Based Luminescence Assays: Measures the level of ATP in viable cells, providing a sensitive marker of cell health.
Conclusion
The MTT assay provides a reliable and high-throughput method for assessing the in vitro cytotoxicity of 1,2,4-oxadiazole derivatives. By following a well-optimized protocol, including appropriate controls and being mindful of potential compound-specific interferences, researchers can generate accurate and reproducible data. This information is critical for the structure-activity relationship (SAR) studies and for advancing the most promising drug candidates through the development pipeline.
References
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protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
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Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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ResearchGate. (n.d.). Anticancer and cytotoxicity activity assay was performed by MTT assay.... Retrieved from [Link]
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- Royal Society of Chemistry. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Advances, 12(28), 17793-17807.
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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4Bio. (2023). Alternatives to MTT Assay in Cell Viability Assessments. Retrieved from [Link]
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- PubMed Central. (2021). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1266-1276.
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Bitesize Bio. (2017). Cell viability assays: Alternatives to the MTT assay. Retrieved from [Link]
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ResearchGate. (2018). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Development of 1,2,4-Oxadiazoles as Potent Anti-inflammatory Agents
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the identification, synthesis, and evaluation of 1,2,4-oxadiazole derivatives as a promising class of anti-inflammatory agents. We will delve into the underlying mechanisms of action, provide detailed, field-proven protocols for both in vitro and in vivo assessment, and explain the scientific rationale behind the experimental designs.
Introduction: The Rationale for 1,2,4-Oxadiazoles in Inflammation
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells.[1][2] While acute inflammation is a protective process, chronic or excessive inflammation is a key pathological factor in a multitude of diseases, including arthritis, diabetes, cancer, and neurodegenerative disorders.[1] The inflammatory cascade is a complex process orchestrated by numerous mediators, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (IL-6, IL-1β), and enzymes such as cyclooxygenase-2 (COX-2).[1][3] These mediators are largely regulated by intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4][5]
The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[6][7] Its value stems from its role as a bioisostere for amide and ester functionalities, which can enhance metabolic stability and improve pharmacokinetic profiles.[8] A growing body of evidence highlights the potential of 1,2,4-oxadiazole derivatives across a wide spectrum of therapeutic areas, including anti-inflammatory applications.[1][9] Their anti-inflammatory effects are often attributed to the modulation of key inflammatory pathways.[1][10]
Core Mechanism of Action: Targeting Key Inflammatory Hubs
The anti-inflammatory activity of 1,2,4-oxadiazole derivatives is not attributed to a single mechanism but rather to their ability to modulate several critical signaling nodes. The primary targets identified are the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.
2.1. Inhibition of the NF-κB Signaling Pathway The NF-κB pathway is a cornerstone of inflammatory gene expression.[1] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[7][11]
Several studies have demonstrated that 1,2,4-oxadiazole compounds effectively inhibit this pathway.[1][7][10][12] The mechanism often involves preventing the phosphorylation of the p65 subunit or blocking the degradation of IκBα, which ultimately prevents NF-κB's nuclear translocation.[10]
2.2. Modulation of the p38 MAPK Pathway The p38 MAPK pathway is another crucial signaling cascade activated by inflammatory stimuli.[5] Its activation leads to the downstream expression of various pro-inflammatory cytokines.[5] Inhibition of p38 MAPK is a validated therapeutic strategy for inflammatory diseases. Certain 1,2,4-oxadiazole derivatives have been specifically designed and identified as potent inhibitors of p38 MAPK, thereby suppressing the production of inflammatory mediators.[13][14][15]
Synthesis of 1,2,4-Oxadiazole Derivatives
A common and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the coupling of an amidoxime with a suitable acylating agent, followed by a cyclodehydration reaction.[9] This approach allows for significant diversity in the substituents at both the C3 and C5 positions of the oxadiazole ring, facilitating the generation of compound libraries for structure-activity relationship (SAR) studies.
Protocol 3.1: General Procedure for the Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
-
Rationale: This two-step, one-pot protocol is efficient for generating a diverse range of 1,2,4-oxadiazoles. Activating the carboxylic acid as an acyl chloride or using coupling agents facilitates the acylation of the amidoxime intermediate. The subsequent thermal cyclization is a common method for forming the heterocyclic ring.
-
Step 1: Amidoxime Synthesis
-
Dissolve the starting nitrile (1.0 eq) in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and a base like sodium carbonate (1.5 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, and remove the solvent under reduced pressure. The crude amidoxime can often be used in the next step without further purification.
-
-
Step 2: Acylation and Cyclodehydration
-
Dissolve the crude amidoxime (1.0 eq) and a desired carboxylic acid (1.1 eq) in a high-boiling point solvent like pyridine or dimethylformamide (DMF).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq). Alternatively, the carboxylic acid can be converted to an acyl chloride first using thionyl chloride or oxalyl chloride.
-
Stir the reaction at room temperature for 4-6 hours to form the O-acyl amidoxime intermediate.
-
Heat the reaction mixture to 100-120 °C for 6-12 hours to induce cyclodehydration. Monitor the formation of the 1,2,4-oxadiazole by TLC.
-
After cooling, perform an aqueous workup by pouring the mixture into water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 1,2,4-oxadiazole derivative.
-
Confirm the structure and purity using NMR (¹H, ¹³C) and Mass Spectrometry.
-
In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays are indispensable for the initial screening and mechanistic elucidation of novel compounds.[16][17] The use of cell-based models, particularly macrophage cell lines like RAW 264.7, provides a robust and reproducible platform to study inflammatory responses.[3][10]
Protocol 4.1: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
-
Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, leading to the production of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[3][18] Measuring the inhibition of NO production is a standard and high-throughput primary assay for anti-inflammatory activity.[10] NO levels are measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.[18]
-
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the 1,2,4-oxadiazole test compounds for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., dexamethasone).
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[4] Leave one group of cells untreated (negative control).
-
Griess Assay: a. After incubation, collect 100 µL of the cell culture supernatant from each well. b. In a new 96-well plate, mix the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[18] c. Incubate for 10 minutes at room temperature in the dark. d. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of NO production).
-
Protocol 4.2: Western Blot for NF-κB (p-p65) and MAPK (p-p38) Activation
-
Rationale: Western blotting allows for the direct interrogation of the signaling pathways involved. By measuring the levels of phosphorylated (activated) forms of key proteins like p65 and p38, we can confirm if the compound's activity is mediated through the inhibition of these pathways.
-
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates (e.g., 4 x 10⁵ cells/mL).[4] Pre-treat with test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30 minutes) suitable for observing peak protein phosphorylation.[4]
-
Protein Extraction: Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with primary antibodies against phospho-p65, total p65, phospho-p38, total p38, and a loading control (e.g., β-actin) overnight at 4 °C. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
-
Table 1: Sample In Vitro Screening Data
| Compound | Cytotoxicity (CC₅₀, µM) | NO Inhibition (IC₅₀, µM) | TNF-α Release (IC₅₀, µM) | p-p65 Inhibition (% at 10 µM) |
| Lead-OXA-1 | > 100 | 5.2 | 8.1 | 75% |
| Lead-OXA-2 | > 100 | 15.8 | 22.5 | 40% |
| Dexamethasone | > 100 | 0.1 | 0.05 | 95% |
In Vivo Evaluation of Anti-inflammatory Activity
Promising candidates from in vitro screens must be validated in a whole-organism model to assess their efficacy, pharmacokinetics, and potential side effects.[16][19] The carrageenan-induced paw edema model is a widely accepted and highly reproducible assay for acute inflammation.[20][21]
Protocol 5.1: Carrageenan-Induced Paw Edema in Rats
-
Rationale: Carrageenan is a phlogistic agent that induces a biphasic acute inflammatory response.[22] The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins and is sensitive to inhibition by NSAIDs and other anti-inflammatory drugs.[22] Measuring the reduction in paw swelling (edema) is a direct indicator of the compound's anti-inflammatory effect in vivo.[20]
-
Methodology:
-
Animals: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC in saline)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Test Compound (e.g., 10, 20, 50 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (V₀).
-
Dosing: Administer the vehicle, indomethacin, or test compounds orally (p.o.).
-
Induction of Edema: One hour after dosing, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.[20][23]
-
Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[20]
-
Data Analysis: a. Calculate the edema volume (mL) for each animal at each time point: Edema = Vₜ - V₀. b. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
Table 2: Sample In Vivo Data (Paw Edema Volume in mL at 3 hours)
| Group | Dose (mg/kg) | Paw Edema (mL) ± SEM | % Inhibition |
| Vehicle Control | -- | 0.85 ± 0.05 | -- |
| Indomethacin | 10 | 0.34 ± 0.03 | 60.0% |
| Lead-OXA-1 | 20 | 0.51 ± 0.04 | 40.0% |
| Lead-OXA-1 | 50 | 0.38 ± 0.04 | 55.3% |
Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold represents a versatile and highly promising platform for the development of novel anti-inflammatory agents. Their ability to potently inhibit key inflammatory signaling pathways like NF-κB and p38 MAPK provides a strong mechanistic basis for their therapeutic potential. The protocols outlined in this guide provide a systematic and validated framework for the synthesis, in vitro screening, and in vivo evaluation of new chemical entities based on this scaffold.
Future work should focus on optimizing the potency and selectivity of lead compounds through iterative SAR studies, investigating their efficacy in chronic inflammation models, and conducting comprehensive pharmacokinetic and toxicological profiling to identify candidates suitable for clinical development.
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Application Notes and Protocols for Drug Discovery: The 5-(4-Bromophenyl)-1,2,4-oxadiazole Scaffold
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Heterocycle
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that offer both biological efficacy and synthetic versatility is paramount. Among the privileged heterocyclic structures, the 1,2,4-oxadiazole ring has garnered significant attention.[1][2] This five-membered aromatic ring, containing one oxygen and two nitrogen atoms, is not merely a passive linker. It functions as a bioisosteric equivalent for amide and ester groups, enhancing metabolic stability and modulating physicochemical properties such as lipophilicity and hydrogen bonding capacity.[3] Its thermodynamic stability and tunable electronic nature make it an attractive scaffold for the development of novel therapeutic agents.[4]
The strategic incorporation of a 4-bromophenyl moiety at the 5-position of the oxadiazole ring introduces a critical functional handle. The bromine atom serves as a versatile point for further chemical elaboration through well-established cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse array of substituents, thereby enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[5] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscoring their vast therapeutic potential.[4][6]
This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on the 5-(4-bromophenyl)-1,2,4-oxadiazole core, with a particular focus on its application in anticancer drug discovery.
Part 1: Synthesis of the Core Scaffold and its Derivatives
The most reliable and widely adopted method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an amidoxime with a carboxylic acid or its activated derivative.[1] This approach is favored for its efficiency and the ready availability of starting materials. The bromine on the phenyl ring is stable under these reaction conditions, making it an ideal precursor for further diversification.
Experimental Workflow: Synthesis of this compound Derivatives
Caption: Synthetic workflow for 3,5-disubstituted-1,2,4-oxadiazoles.
Protocol 1: Synthesis of 3-Alkyl/Aryl-5-(4-bromophenyl)-1,2,4-oxadiazole
This protocol details a reliable two-step process starting from commercially available 4-bromobenzonitrile.
Step 1: Synthesis of 4-Bromobenzamidoxime
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-bromobenzonitrile (1.0 eq) in methanol or ethanol.
-
Reaction Setup: Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium hydroxide or potassium carbonate (1.5 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (typically 60-80°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and collect the resulting precipitate by filtration. Wash the solid with cold water and dry under vacuum to yield 4-bromobenzamidoxime as a white solid.
-
Causality: The base is crucial to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine which then reacts with the nitrile to form the amidoxime. The reflux condition provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Step 2: Synthesis of 3-Substituted-5-(4-bromophenyl)-1,2,4-oxadiazole
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired carboxylic acid (R-COOH) (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).
-
Activation of Carboxylic Acid: Cool the solution to 0°C in an ice bath. Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq). Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.
-
Cyclization Reaction: To this mixture, add the 4-bromobenzamidoxime (1.2 eq) synthesized in Step 1. Allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Heating (Optional but often necessary): For many substrates, heating the reaction mixture (e.g., to 80-110°C) for 2-4 hours after the initial room temperature stirring is required to drive the cyclodehydration to completion.
-
Work-up and Purification: Upon completion, cool the mixture. If a precipitate forms, it can be filtered. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-substituted-5-(4-bromophenyl)-1,2,4-oxadiazole.
-
Causality: The coupling agent (EDC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate readily reacts with the nucleophilic nitrogen of the amidoxime, followed by an intramolecular cyclization and dehydration to form the stable 1,2,4-oxadiazole ring. Anhydrous conditions are critical to prevent the hydrolysis of the activated intermediate.
-
Part 2: Application in Anticancer Drug Discovery
The this compound scaffold has proven to be a fertile ground for the discovery of potent anticancer agents.[5][7] Its derivatives have been shown to target various cancer-related pathways, with a notable impact on the EGFR/PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in many cancers.[6][8]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several 1,2,4-oxadiazole derivatives have been identified as inhibitors of key kinases within this pathway, such as PI3K and mTOR.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 1,2,4-oxadiazole derivatives.
By inhibiting these kinases, the this compound derivatives can effectively block downstream signaling, leading to a reduction in cancer cell proliferation and survival, and in some cases, the induction of apoptosis.[2]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 3-position of the this compound scaffold has yielded valuable SAR data. The following table summarizes the anticancer activity of a series of derivatives against various human cancer cell lines.
| Compound ID | R-Group (at 3-position) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | DU-145 IC₅₀ (µM) |
| 7a | Phenyl | 0.76 ± 0.044 | 0.18 ± 0.019 | 1.13 ± 0.55 |
| 7b | 3,4,5-Trimethoxyphenyl | 0.011 ± 0.009 | 0.053 ± 0.0071 | 0.017 ± 0.0062 |
| 7c | 3,4-Dimethoxyphenyl | 0.88 ± 0.073 | 1.44 ± 0.32 | 1.28 ± 0.27 |
| 7f | 4-Bromophenyl | >100 | >100 | >100 |
| 7i | 4-Nitrophenyl | 19.4 ± 8.11 | 1.05 ± 0.11 | 2.11 ± 0.17 |
Data synthesized from multiple sources for illustrative purposes.[4]
Key Observations from SAR:
-
Electron-Donating Groups: The presence of electron-donating groups, such as multiple methoxy substituents on the phenyl ring at the 3-position (Compound 7b ), significantly enhances anticancer activity across all tested cell lines.[4]
-
Unsubstituted Phenyl Ring: An unsubstituted phenyl ring (Compound 7a ) provides a good baseline activity.[4]
-
Electron-Withdrawing Groups: The introduction of a strong electron-withdrawing group like a nitro group (Compound 7i ) can be tolerated, maintaining some activity, particularly against the A549 lung cancer cell line. However, the presence of a second bromophenyl group (Compound 7f ) leads to a loss of activity, suggesting that steric and electronic factors are both at play.
Part 3: Biological Evaluation Protocol
To assess the anticancer potential of newly synthesized this compound derivatives, a robust and reproducible in vitro cytotoxicity assay is essential. The MTT assay is a widely used colorimetric method to determine cell viability.
Protocol 2: MTT Assay for Cell Viability
This protocol provides a step-by-step guide for evaluating the cytotoxicity of test compounds against adherent cancer cell lines (e.g., MCF-7, A549).
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[9]
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the curve using appropriate software (e.g., GraphPad Prism).
-
Self-Validation: This protocol incorporates essential controls (vehicle and negative) to ensure that any observed cytotoxicity is due to the compound itself and not the solvent or other experimental conditions. The dose-response nature of the experiment provides internal consistency and allows for the robust determination of IC₅₀ values.
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising and versatile platform for the discovery of new therapeutic agents. Its synthetic tractability, coupled with its ability to modulate key biological pathways implicated in cancer, makes it an area of intense research interest. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate novel compounds based on this core structure. Future work will likely focus on exploiting the 4-bromo position to generate extensive libraries for high-throughput screening, exploring novel therapeutic targets beyond oncology, and optimizing the pharmacokinetic properties of lead compounds to advance them into preclinical and clinical development.
References
-
Indian Journal of Advances in Chemical Science. (2021). Synthesis of Substituted-(3-phenyl-1,2,4-oxadiazol-5yl)-methyl-9-chloro-2,3- dimethyl-6,7. Retrieved from [Link]
-
MDPI. (2025). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Google Patents. (n.d.). US7576220B2 - Method of producing 1,2,4-oxadiazole derivatives.
-
MDPI. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Retrieved from [Link]
-
MDPI. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Retrieved from [Link]
-
RSC Publishing. (2024). Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles. Retrieved from [Link]
-
ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Retrieved from [Link]
-
National Institutes of Health. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. Retrieved from [Link]
-
ResearchGate. (2024). Structure of 1,2,4-oxadiazole derivatives I-VI [50–55] with anti-AD.... Retrieved from [Link]
-
RJPT. (2025). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Retrieved from [Link]
-
PubMed. (2020). A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Investigating the Anticancer Activity of Novel 1,2,4-Oxadiazole-Linked 1,2,3-Triazole Moieties via EGFR/pI3K/mTOR Cascade Down-Regulation. Retrieved from [Link]
-
PubMed Central. (n.d.). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Retrieved from [Link]
-
ScienceOpen. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors. Retrieved from [Link]
-
IOSR-JAC. (n.d.). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Retrieved from [Link]
-
PharmaInfo. (n.d.). Insilico Design and Molecular Docking Studies of Novel 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Derivatives for Anti-cancer Activity. Retrieved from [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole|CAS 65004-19-5 [benchchem.com]
- 6. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02222J [pubs.rsc.org]
- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. clyte.tech [clyte.tech]
- 10. texaschildrens.org [texaschildrens.org]
- 11. atcc.org [atcc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(4-Bromophenyl)-1,2,4-oxadiazole Intermediates
Welcome to the technical support guide for the purification of 5-(4-Bromophenyl)-1,2,4-oxadiazole and its synthetic intermediates. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The 1,2,4-oxadiazole motif is a recognized bioisostere for esters and amides, making it a valuable scaffold in drug discovery.[1][2] Achieving high purity is paramount for obtaining reliable biological data and ensuring reproducibility in downstream applications.
This guide provides in-depth, field-proven troubleshooting advice in a direct question-and-answer format, addressing common challenges encountered during the purification of these molecules.
Understanding the Synthetic Landscape: Common Intermediates and Impurities
A prevalent synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an amidoxime with a carboxylic acid derivative or acylating agent.[1][3] For this compound, a typical synthesis would involve intermediates such as 4-bromobenzamidoxime.
Caption: Common synthetic pathway to the target compound.
This pathway helps us anticipate the likely impurities you may encounter:
-
Unreacted Starting Materials: 4-Bromobenzonitrile, 4-bromobenzamidoxime, excess acylating agent, or the corresponding carboxylic acid (from hydrolysis).
-
Incompletely Cyclized Intermediates: The O-acyl amidoxime may persist if the cyclization step is incomplete.
-
Side Products: Dimerization of nitrile oxides can lead to byproducts like 1,2,5-oxadiazole-2-oxides.[3]
-
Reagents & Catalysts: Bases (e.g., triethylamine, pyridine), coupling agents (e.g., EDC·HCl), or dehydrating agents.[4][5]
Troubleshooting Guide: Column Chromatography
Column chromatography is the most common technique for purifying oxadiazole derivatives.[6][7] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[8]
Frequently Asked Questions (FAQs)
Q1: My compound is streaking badly on the silica gel TLC plate and column. What causes this and how can I fix it?
A1: Streaking is often caused by the interaction of basic nitrogen atoms in your heterocyclic compound with acidic silanol groups on the surface of the silica gel. This leads to poor separation and broad, tailing peaks.
-
The Causality: The lone pairs on the nitrogen atoms of the oxadiazole ring can be protonated by the acidic silica surface, causing strong, non-ideal binding.
-
The Solution: Neutralize the acidic sites on the stationary phase. Add a small amount of a basic modifier to your mobile phase.
-
Protocol: Add 0.1-1% triethylamine (Et₃N) or a 7N ammonia solution in methanol to your eluent system. For example, if your mobile phase is 80:20 Hexane:Ethyl Acetate, prepare a stock solution of 99:1 Ethyl Acetate:Et₃N and use that for the polar component. This simple addition will dramatically improve peak shape and resolution.[9]
-
Q2: I can't separate my desired product from a closely-running impurity. How can I improve the resolution?
A2: This is a common challenge where the polarity of the product and impurity are very similar.
-
The Causality: Insufficient differential interaction with the stationary and mobile phases.
-
Solutions:
-
Optimize the Mobile Phase: Switch to solvents with different selectivities. If you are using a Hexane/Ethyl Acetate system, try substituting Dichloromethane (DCM) or Toluene for Hexane, or replacing Ethyl Acetate with Diethyl Ether or Acetone. Run TLC plates with various solvent systems to find the one that gives the best separation (ΔRf).
-
Employ Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your compound, leaving more polar impurities behind. This sharpens peaks and can resolve compounds that co-elute under isocratic (constant solvent composition) conditions.
-
Change the Stationary Phase: If silica gel fails, consider neutral or basic alumina, which have different surface properties.[9] For highly polar compounds, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is an excellent alternative.[9]
-
Q3: My compound seems to be stuck on the column; it won't elute even with a very polar solvent. What should I do?
A3: This indicates either extremely strong, potentially irreversible, adsorption to the stationary phase or on-column decomposition.
-
The Causality: Your compound may be too polar for the chosen system or it might be unstable on acidic silica gel.
-
Troubleshooting Steps:
-
Confirm Stability: Before running a large-scale column, spot your crude material on a silica TLC plate. Let it sit on the benchtop for 30-60 minutes, then develop the plate. If you see new spots or a smear from the baseline, your compound is likely decomposing on silica.[9]
-
Switch to a Milder Stationary Phase: Use neutral alumina or consider "dry loading" your sample onto Celite or a small amount of silica, which can sometimes mitigate decomposition.
-
Utilize Reversed-Phase Chromatography: This is often the best solution for very polar compounds. The non-polar C18 stationary phase is much less likely to cause decomposition of sensitive molecules.
-
Caption: Troubleshooting Decision Tree for Column Chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, capable of yielding material of very high purity. It relies on the difference in solubility of a compound in a hot versus a cold solvent.
Frequently Asked Questions (FAQs)
Q1: My compound "oiled out" of the solution instead of forming crystals. What went wrong?
A1: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, or when cooling occurs too rapidly. The compound separates as a liquid phase instead of forming a crystal lattice.
-
The Causality: Impurities, rapid cooling, or a highly concentrated solution prevent the orderly process of nucleation and crystal growth.
-
Solutions:
-
Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount (1-5% of total volume) of hot solvent to slightly decrease the saturation.[9]
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop (do not place directly in an ice bath). Insulating the flask with glass wool or paper towels can help. Once at room temperature, then move to an ice bath.
-
Induce Crystallization: If crystals are slow to form, scratch the inside surface of the flask at the meniscus with a glass rod to create nucleation sites.[9] Alternatively, add a "seed crystal" from a previous pure batch.
-
Q2: I'm struggling to find a good solvent for recrystallization. What is the ideal selection process?
A2: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
The Causality: This differential solubility is the driving force for the purification. The compound stays in solution while hot, allowing insoluble impurities to be filtered off, and then crystallizes out upon cooling, leaving soluble impurities behind in the mother liquor.
-
Solvent Selection Protocol:
-
Place a small amount of your crude solid (20-30 mg) in a test tube.
-
Add the test solvent dropwise at room temperature. A good solvent will not dissolve the compound readily.
-
Heat the mixture to the solvent's boiling point. The compound should dissolve completely. If it doesn't, add more solvent dropwise until it does.
-
Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.
-
Commonly used solvents for oxadiazole derivatives include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof (e.g., Ethyl Acetate/Hexane).[6][10]
-
Q3: My product yield after recrystallization is very low. How can I improve it?
A3: Low yield can result from using too much solvent, premature crystallization, or leaving too much product in the mother liquor.
-
The Causality: The goal is to create a saturated solution at high temperature using the minimum amount of solvent necessary. Excess solvent will keep more of your product dissolved even when cold.
-
Optimization Strategies:
-
Minimize Solvent: Use the absolute minimum volume of hot solvent required to fully dissolve your compound. Add it in small portions.
-
Prevent Premature Crystallization: Use a hot filtration step (with a heated funnel) to remove insoluble impurities. This prevents your product from crashing out on a cold funnel.
-
Recover from Mother Liquor: After filtering your first crop of crystals, concentrate the mother liquor (the remaining solution) by about 50% on a rotary evaporator and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Protocols & Data Tables
Protocol 1: Standard Silica Gel Flash Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate mobile phase. Aim for a solvent system that gives your desired compound an Rf value of ~0.25-0.35.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or Ethyl Acetate). Add a small amount of silica gel (1-2 times the mass of your crude product) and evaporate the solvent to create a dry, free-flowing powder ("dry loading").[9] Carefully add this powder to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure (using a pump or inert gas). Begin collecting fractions.
-
Analysis: Monitor the fractions using TLC to identify which ones contain your pure product. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified compound.
Table 1: Common Solvents for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Use Case |
| n-Hexane | 0.1 | 69 | Non-polar mobile phase component |
| Dichloromethane (DCM) | 3.1 | 40 | Medium-polarity mobile phase, good solvent |
| Diethyl Ether | 2.8 | 35 | Mobile phase component, less polar than EtOAc |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Common polar mobile phase component |
| Acetone | 5.1 | 56 | Polar mobile phase component |
| Methanol (MeOH) | 5.1 | 65 | Very polar mobile phase; recrystallization |
| Ethanol (EtOH) | 4.3 | 78 | Recrystallization |
| Water | 10.2 | 100 | Reversed-phase mobile phase component |
References
-
MDPI. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
-
IRIS. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Retrieved from [Link]
-
ResearchGate. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)). Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Retrieved from [Link]
-
YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. Retrieved from [Link]
-
ResearchGate. (n.d.). 5.04 1,2,4-Oxadiazoles. Retrieved from [Link]
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. ijper.org [ijper.org]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 5-(4-Bromophenyl)-1,2,4-oxadiazole Stability and Forced Degradation Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(4-Bromophenyl)-1,2,4-oxadiazole. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to ensure the integrity and success of your stability and forced degradation studies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to navigate the complexities of your experimental work with confidence.
Introduction: Understanding the Stability of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The 1,2,4-oxadiazole ring is a common scaffold in drug discovery due to its bioisosteric relationship with ester and amide groups, often enhancing metabolic stability.[2] However, like any active pharmaceutical ingredient (API), a thorough understanding of its intrinsic stability is paramount for the development of safe, effective, and robust drug products.
Forced degradation studies are a critical component of the drug development process, providing invaluable insights into the potential degradation pathways and products of a drug substance.[3] This information is essential for developing stability-indicating analytical methods, selecting appropriate packaging, and defining storage conditions.[3] This guide will walk you through the common challenges and questions that arise during the forced degradation and stability assessment of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Hydrolytic Stability
Question 1: I'm observing significant degradation of this compound in my initial acidic and basic hydrolysis experiments. How can I achieve the recommended 5-20% degradation?
Answer: It is a known characteristic of the 1,2,4-oxadiazole ring to be susceptible to both acid- and base-catalyzed hydrolysis. If you are observing excessive degradation, it is advisable to modify your stress conditions. You can decrease the concentration of the acid or base (e.g., from 0.1 M to 0.01 M HCl or NaOH), lower the reaction temperature (e.g., from reflux to 60°C or room temperature), and shorten the exposure time.[3] Conversely, if you observe minimal degradation, you can incrementally increase the stressor's intensity.[3]
Question 2: What is the likely degradation product from the hydrolysis of the 1,2,4-oxadiazole ring?
Answer: The primary degradation pathway for 1,2,4-oxadiazoles under hydrolytic conditions is typically ring-opening. This can result in the formation of an amidoxime and a carboxylic acid, or further breakdown products. While specific data for this compound is not extensively published, the general mechanism involves nucleophilic attack on the carbon atoms of the oxadiazole ring.
Question 3: My HPLC chromatogram shows a loss of the parent peak after hydrolysis, but no new distinct peaks are appearing. What could be the reason?
Answer: There are a few possibilities:
-
Poor Chromophoric Properties of Degradants: The degradation products may lack a significant UV chromophore at the analytical wavelength used for the parent compound. A photodiode array (PDA) or diode array detector (DAD) is invaluable in such cases to screen a wide range of wavelengths. A recent study on a similar compound, 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine, utilized a PDA detector for this reason.[4][5][6][7]
-
High Polarity of Degradants: The degradation products might be highly polar and eluting in the solvent front. Consider modifying your mobile phase to be more retentive for polar compounds (e.g., by decreasing the organic solvent percentage at the beginning of your gradient).
-
Complete Degradation to Small Molecules: The compound may have degraded into small, non-retained fragments that are not detectable by HPLC.
Oxidative Stability
Question 4: I'm not observing any significant degradation of this compound with 3% hydrogen peroxide at room temperature. Should I be concerned?
Answer: Not necessarily. The 1,2,4-oxadiazole ring is generally quite resistant to oxidation. A study on a similar 5-(4-bromophenyl)-1,3,4-oxadiazole derivative also reported minimal degradation under oxidative stress.[4][5][6][7] To ensure you have applied sufficient stress, you can try increasing the concentration of hydrogen peroxide (e.g., to 10% or 30%), increasing the temperature (e.g., to 60°C), or extending the exposure time. However, it is plausible that the molecule is inherently stable to oxidation.
Photostability
Question 5: What are the best practices for conducting photostability studies on this compound?
Answer: Photostability testing should be conducted according to ICH Q1B guidelines. This involves exposing the drug substance to a light source that produces both UV and visible light. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter. A control sample should be protected from light to allow for the assessment of any changes due to thermal effects. The photodegradation of a compound is dependent on its UV absorption; therefore, understanding the UV spectrum of this compound is crucial.[8] A study on a related compound showed resistance to photolysis in neutral and acidic conditions.[4][5][6][7]
Thermal Stability
Question 6: At what temperature should I expect to see thermal degradation of this compound?
Answer: Aromatic poly(1,3,4-oxadiazole)s are known for their high thermal stability, with decomposition temperatures often around 450°C.[9] For small molecules like this compound, the decomposition temperature is likely to be lower but still significant. It is recommended to start with a temperature of around 100-150°C for solid-state thermal stress testing. If no degradation is observed, the temperature can be incrementally increased.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments.
Forced Degradation Workflow
The overall workflow for a forced degradation study is depicted below.
Caption: Forced Degradation Experimental Workflow.
Protocol 1: Forced Degradation Studies
This protocol outlines the general procedure for subjecting this compound to various stress conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in a controlled temperature oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution (in a photostable solvent like quartz) to light as per ICH Q1B guidelines.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed solution, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
For the solid-state thermal sample, dissolve a known amount in the mobile phase.
4. Control Samples:
-
Prepare control samples for each condition by subjecting the solvent without the drug to the same stress conditions.
-
Prepare a non-stressed sample of the drug substance for comparison.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Solid) | Dry Heat | 105°C | 48 hours |
| Photolytic | ICH Q1B compliant light source | Ambient | As per guidelines |
Protocol 2: Stability-Indicating RP-HPLC-PDA Method Development
This protocol provides a starting point for developing a stability-indicating HPLC method, based on a method for a similar compound.[4][5][6][7]
1. Chromatographic Conditions:
-
Column: C18 (e.g., Promosil, 5 µm, 4.6 x 250 mm)
-
Mobile Phase: A gradient of acetonitrile and 0.1% orthophosphoric acid in water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detector: Photodiode Array (PDA) detector, monitoring at the λmax of this compound (to be determined, but likely in the 230-280 nm range).
-
Injection Volume: 10 µL
2. Method Validation:
-
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
-
Specificity is demonstrated by the ability to resolve the parent peak from all degradation products and any potential impurities.
Potential Degradation Pathway
The primary anticipated degradation pathway under hydrolytic conditions is the opening of the 1,2,4-oxadiazole ring.
Caption: Postulated Hydrolytic Degradation Pathway.
Conclusion
This technical support guide provides a comprehensive overview of the key considerations for conducting forced degradation and stability studies of this compound. By understanding the potential degradation pathways and employing robust analytical methodologies, researchers can ensure the quality and reliability of their data, ultimately contributing to the successful development of new therapeutic agents. For further assistance, please consult the referenced literature.
References
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Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available from: [Link]
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Steindal, A. H., Juzeniene, A., Johnsson, A., & Moan, J. (2006). Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects. Photochemistry and Photobiology, 82(6), 1651–1655. Available from: [Link]
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Krasavin, M. (2025). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Applied Sciences, 15(15), 8054. Available from: [Link]
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Krasavin, M., & Karapetian, R. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3334. Available from: [Link]
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Katritzky, A. R., & Pozharskii, A. F. (2000). 5.04 1,2,4-Oxadiazoles. In Comprehensive Organic Functional Group Transformations II (Vol. 5, pp. 279-332). Elsevier. Available from: [Link]
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Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Archiv der Pharmazie, 336(7), 331–337. Available from: [Link]
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Wang, Y., et al. (2022). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules, 27(19), 6296. Available from: [Link]
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Ran, J., et al. (2025). Photocatalytic degradation of organic dyes by the conjugated polymer poly(1,3,4-oxadiazole)s and its photocatalytic mechanism. Journal of Hazardous Materials, 495, 138543. Available from: [Link]
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Deshpande, S. N., BC, R. S., Khot, K. B., Rajesh, G. D., & Lobo, C. L. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. Available from: [Link]
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Sharma, P., & Kumar, A. (2018). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4065-4076. Available from: [Link]
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Deshpande, S. N., BC, R. S., Khot, K. B., Rajesh, G. D., & Lobo, C. L. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavi... OUCI. Available from: [Link]
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Wang, J., et al. (2025). Thermal degradation behavior and probable mechanism of aromatic poly(1,3,4-oxadiazole)s fibers. Polymer Degradation and Stability, 225, 111833. Available from: [Link]
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Cherkasova, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 297, 117935. Available from: [Link]
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Al-Jaff, G. S., & Al-Masoudi, N. A. (2018). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. Journal of Global Pharma Technology, 10(12), 1-8. Available from: [Link]
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Krasavin, M. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2561. Available from: [Link]
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Chiacchio, U., et al. (2016). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 20(23), 2471-2490. Available from: [Link]
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Youssef, A. F., & El-Faham, A. (2020). Thermal degradation of azobenzene dyes. Journal of Taibah University for Science, 14(1), 743-751. Available from: [Link]
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Validation & Comparative
A Comparative Guide to 5-(4-Bromophenyl)-1,2,4-oxadiazole and Other Halogenated Phenyl Derivatives in Drug Discovery
Introduction: The Privileged Status of the 1,2,4-Oxadiazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to interact with diverse biological targets. The 1,2,4-oxadiazole ring is a quintessential example of such a scaffold.[1][2] This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is not merely a passive linker but an active contributor to a molecule's pharmacological profile.[3][4] Its significance stems from several key attributes: it serves as a bioisosteric replacement for less stable ester and amide groups, enhancing metabolic stability, and its derivatives exhibit an exceptionally broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties.[1][2][5]
This guide provides an in-depth comparison of 5-(4-Bromophenyl)-1,2,4-oxadiazole with its analogous fluoro, chloro, and iodo derivatives. The strategic placement of a halogen atom on the phenyl ring is a cornerstone of modern drug design, profoundly influencing a compound's physicochemical properties and its interaction with biological targets. We will dissect how the subtle yet critical differences between these halogens dictate synthetic strategy, molecular behavior, and ultimately, therapeutic potential.
I. Synthetic Strategies: Building the Halogenated Scaffold
The construction of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established field, with the most prevalent and versatile method being the cyclization of an O-acylamidoxime intermediate.[6] This intermediate is typically formed from the reaction between an amidoxime and an activated carboxylic acid derivative, such as an acyl chloride or ester.
The general workflow begins with a substituted benzonitrile, which is converted to the corresponding benzamidoxime. This key intermediate is then reacted with a halogenated benzoic acid (or its acyl chloride) followed by cyclodehydration to yield the final 1,2,4-oxadiazole product. The identity of the halogen atom on the starting materials (e.g., 4-bromobenzonitrile or 4-chlorobenzoic acid) generally does not necessitate a radical departure from the core synthetic protocol, although reaction kinetics or purification profiles may vary slightly.
Caption: Generalized workflow for the synthesis of halogenated phenyl-1,2,4-oxadiazoles.
Exemplary Protocol: Synthesis of 5-(4-Chlorophenyl)-3-phenyl-1,2,4-oxadiazole
This protocol provides a tangible, self-validating methodology for synthesizing a representative compound, illustrating the practical application of the principles discussed. The choice of reagents and conditions is critical for ensuring high yield and purity.
Step 1: Benzamidoxime Synthesis
-
To a solution of benzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality: The basic conditions generated by sodium carbonate are necessary to free the hydroxylamine base, which then nucleophilically attacks the nitrile carbon.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude benzamidoxime, which can be purified by recrystallization.
Step 2: Condensation and Cyclization
-
In a flask, dissolve 4-chlorobenzoic acid (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.[7] Causality: EDCI and HOBt are coupling agents that activate the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amidoxime.
-
Stir the solution at 0°C for 30 minutes.
-
Add the benzamidoxime (1.0 eq) from Step 1 to the reaction mixture and stir for an additional 2 hours at room temperature.
-
Heat the mixture to reflux for 8-12 hours to facilitate the cyclodehydration step. Monitor by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by column chromatography (eluting with a gradient of ethyl acetate in petroleum ether) to afford the pure 5-(4-chlorophenyl)-3-phenyl-1,2,4-oxadiazole.[7]
II. Comparative Physicochemical Properties: The Halogen Effect
The identity of the halogen atom at the para-position of the phenyl ring imparts distinct electronic and steric properties to the molecule, which in turn govern its behavior in a biological system. These properties are not interchangeable and provide a powerful toolkit for fine-tuning drug candidates.
| Property | -F | -Cl | -Br | -I | Rationale & Implication in Drug Design |
| Electronegativity | Highest (3.98) | High (3.16) | Moderate (2.96) | Lowest (2.66) | Influences the inductive electron-withdrawing effect, modulating the acidity of nearby protons and the basicity of the oxadiazole nitrogens. This can affect target binding and aqueous solubility. |
| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 | Governs the steric bulk of the substituent. A larger radius (Br, I) may provide better occupancy in a hydrophobic pocket but can also lead to steric clashes. |
| Lipophilicity (Hansch π) | +0.14 | +0.71 | +0.86 | +1.12 | Halogens increase a molecule's preference for a lipid environment. This trend (F < Cl < Br < I) is critical for membrane permeability and can impact absorption, distribution, and off-target effects. |
| Halogen Bond Strength | Weakest | Weak | Moderate | Strongest | The ability to act as a halogen bond donor increases with the size and polarizability of the halogen. This specific, directional non-covalent interaction can be a key determinant of binding affinity and selectivity.[8] |
III. Biological Activity & Structure-Activity Relationships (SAR)
The true test of these derivatives lies in their biological performance. The choice of halogen can dramatically alter potency, selectivity, and mechanism of action.
Anticancer Activity
1,2,4-oxadiazole derivatives are widely investigated as anticancer agents, and halogen substitution is a recurring theme in potent compounds.[2][9][10]
-
General Requirement: The presence of a halogen atom on the phenyl ring is often crucial for maintaining high biological activity.[2][4] In some series, replacing other functional groups with halogens has been shown to decrease activity, indicating that the electronic and steric profile is highly context-dependent and target-specific.[2]
-
Bromine vs. Chlorine: Both 4-bromo and 4-chloro phenyl substitutions have appeared in numerous potent anticancer agents. For instance, glycosyl-triazole linked 1,2,4-oxadiazoles featuring a p-bromophenyl group showed significant growth inhibition in lung and larynx carcinoma cell lines.[3] Similarly, derivatives with 4-chlorophenyl groups have demonstrated notable activity.[5] The choice between bromine and chlorine often comes down to optimizing lipophilicity and the potential for halogen bonding within the specific target's active site.
-
Mechanism of Action: These compounds can induce apoptosis and inhibit key cancer-related enzymes like thymidylate synthase, histone deacetylases (HDACs), and various kinases.[9][10] The halogen atom can directly participate in the binding to these targets.
Caption: Inhibition of EGFR signaling by a halogenated 1,2,4-oxadiazole derivative.
Comparative Performance Data (Illustrative)
The following table synthesizes representative data on the anticancer activity of halogenated phenyl-1,2,4-oxadiazoles. Note that direct, side-by-side comparisons across different studies can be challenging due to variations in assay conditions and molecular backbones.
| Compound Derivative | Target Cell Line | IC₅₀ (µM) | Key Insight | Reference |
| p-Bromophenyl -oxadiazole | NCl-H292 (Lung) | ~25% inhibition | Demonstrates significant cell growth inhibition. | [3] |
| p-Chlorophenyl -oxadiazole | MCF-7 (Breast) | 0.12 - 2.78 | In some series, showed higher activity than doxorubicin. | [2] |
| p-Chlorophenyl -oxadiazole | Anti-inflammatory | Comparable to Indomethacin | The 4-chlorophenyl substitution enhances anti-inflammatory effects. | [5] |
| Halogenated -oxadiazoles | Various Bacteria | Enhanced Activity | The presence of a halogen atom in the aromatic ring generally enhances antibacterial activity. | [4] |
Anti-inflammatory and Antifungal Activities
Beyond cancer, halogenation plays a key role in other therapeutic areas.
-
Anti-inflammatory: Studies have shown that derivatives bearing a 4-chlorophenyl group exhibit anti-inflammatory effects comparable to the standard drug indomethacin.[5][9]
-
Antifungal: In the development of novel fungicides targeting succinate dehydrogenase (SDH), the inclusion of halogenated phenyl rings on the 1,2,4-oxadiazole core is a key design feature.[7]
IV. Standardized Protocol: MTT Assay for Cytotoxicity Assessment
To provide a framework for reproducible comparison, the following is a detailed protocol for the MTT assay, a standard colorimetric method for assessing cell viability.
Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and are adhered to the plate before drug treatment.
-
Compound Treatment: Prepare serial dilutions of the halogenated oxadiazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. Causality: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes. Causality: DMSO is a powerful organic solvent required to solubilize the formazan crystals for spectrophotometric quantification.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
V. Conclusion and Future Perspectives
The substitution of a phenyl ring with different halogens is a subtle but powerful strategy in the design of 1,2,4-oxadiazole-based therapeutics. This compound stands out as a versatile and potent scaffold, benefiting from bromine's balanced lipophilicity and its capacity to form significant halogen bonds. However, it does not exist in a vacuum. The comparison with its fluoro, chloro, and iodo counterparts reveals a nuanced structure-activity landscape where:
-
Fluorine offers minimal steric bulk and can modulate pKa.
-
Chlorine provides a good balance of size and lipophilicity and is prominent in anti-inflammatory agents.
-
Iodine is the best halogen bond donor and most lipophilic, which can be leveraged for high-affinity interactions but may also increase off-target toxicity.
The choice of halogen is therefore not arbitrary but a deliberate experimental decision aimed at optimizing a compound's pharmacokinetic and pharmacodynamic profile for a specific biological target. Future research should focus on a more systematic, head-to-head comparison of these derivatives against a wide panel of targets. The integration of computational modeling to predict halogen bonding interactions, combined with empirical testing, will undoubtedly accelerate the development of next-generation 1,2,4-oxadiazole drugs with enhanced potency and selectivity.
References
- Benchchem. (n.d.). 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole.
- Czopek, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- Unknown. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. ResearchGate.
- Reddy, L. V., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central.
- Christopher, H., & Seidu, L. S. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs. ResearchGate.
- Saczewski, J., et al. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central.
- Li, Y., et al. (n.d.). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI.
- Kumar, R., et al. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews.
- Pace, A., et al. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc.
- Marzullo, P., et al. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. IRIS.
- Unknown. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central.
- de Oliveira, R. B., et al. (n.d.). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. NIH.
- Semenov, A. V., et al. (2024). 1,2,4-Oxadiazole Ring as the Halogen-Bond Acceptor: The Case Study of Dibenzoiodolium 1,2,4-Oxadiazolates. ResearchGate.
- S, S., et al. (n.d.). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PubMed Central.
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A Comparative Analysis of the Anticancer Potential of 5-(4-Bromophenyl)-1,2,4-oxadiazole Analogs and Standard Chemotherapeutic Agents
In the relentless pursuit of novel and more effective anticancer therapeutics, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. Among these, the 1,2,4-oxadiazole scaffold has garnered significant attention for its diverse pharmacological activities, including promising anticancer properties.[1] This guide provides a comparative analysis of the anticancer potency of derivatives closely related to 5-(4-Bromophenyl)-1,2,4-oxadiazole against established standard drugs like Doxorubicin and Cisplatin.
Due to a scarcity of publicly available data on the specific compound this compound, this guide will leverage data from structurally similar 3,5-disubstituted-1,2,4-oxadiazoles and other analogs bearing a bromophenyl moiety. This approach allows for an insightful, albeit indirect, comparison, highlighting the therapeutic potential of this chemical class. We will delve into the experimental methodologies for evaluating anticancer efficacy, present comparative cytotoxicity data, and discuss the potential mechanisms of action that underpin these observations.
I. The Rationale for Investigating 1,2,4-Oxadiazoles in Oncology
The 1,2,4-oxadiazole ring is a five-membered heterocycle that serves as a versatile pharmacophore in drug design. Its utility as a bioisostere for amide and ester groups can enhance the physicochemical properties of drug candidates, such as metabolic stability and cell permeability.[2] The presence of a bromophenyl group is also a common feature in many bioactive molecules, often contributing to enhanced binding affinity with biological targets through halogen bonding and increased lipophilicity. The exploration of compounds like this compound is therefore a rational approach in the quest for new anticancer agents.
II. Methodologies for Assessing Anticancer Potency
To empirically compare the anticancer potential of novel compounds with standard drugs, robust and reproducible in vitro assays are essential. Here, we detail two fundamental experimental protocols.
A. In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HeLa) are harvested during their exponential growth phase and seeded into 96-well microtiter plates at a predetermined optimal density. The plates are then incubated for 24 hours to allow the cells to attach.
-
Compound Exposure: The cells are treated with various concentrations of the 1,2,4-oxadiazole derivative and the standard drugs (Doxorubicin, Cisplatin) in fresh medium. A control group receiving only the vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified duration, typically 48 or 72 hours.
-
MTT Addition: Following incubation, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
B. Apoptosis Detection: Annexin V/Propidium Iodide Staining
To elucidate the mechanism of cell death induced by the test compounds, an apoptosis assay using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard procedure.
Principle of Annexin V/PI Apoptosis Assay
Caption: Principle of apoptosis detection using Annexin V and Propidium Iodide staining.
Step-by-Step Protocol:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the IC50 concentration of the 1,2,4-oxadiazole derivative or standard drug for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V conjugated to a fluorophore (e.g., FITC) and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from FITC and PI are detected to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
III. Comparative Anticancer Potency: In Vitro Data
The following table summarizes the reported IC50 values for relevant 1,2,4-oxadiazole derivatives and the standard anticancer drugs, Doxorubicin and Cisplatin, against a panel of human cancer cell lines.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole Derivatives | ||||
| Nortopsentin Analog (1,2,4-Oxadiazole) | MCF-7 | Breast | Sub-micromolar | [2] |
| 1,2,4-Oxadiazole-fused Imidazothiadiazole | MCF-7 | Breast | 0.11 - 1.47 | [3] |
| 3,5-Disubstituted-1,2,4-oxadiazole (3p) | PC-3 | Prostate | 0.01 | [4] |
| Standard Drugs | ||||
| Doxorubicin | MCF-7 | Breast | 1.65 | [5] |
| Doxorubicin | A549 | Lung | >20 | [6] |
| Doxorubicin | HeLa | Cervical | 2.9 | [6] |
| Cisplatin | MCF-7 | Breast | Varies widely | [7] |
| Cisplatin | A549 | Lung | ~10-30 | [8] |
| Cisplatin | HeLa | Cervical | ~5-20 | [8] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time and cell seeding density.[7]
IV. Discussion and Mechanistic Insights
The compiled data, while not a direct comparison with this compound, strongly suggests that the 1,2,4-oxadiazole scaffold is a promising framework for the development of potent anticancer agents. Several derivatives exhibit IC50 values in the low micromolar and even nanomolar range, indicating a potency that can be comparable or superior to standard chemotherapeutic drugs like Doxorubicin and Cisplatin in certain cell lines.[3][4]
For instance, the nortopsentin analog incorporating a 1,2,4-oxadiazole ring showed sub-micromolar activity against the MCF-7 breast cancer cell line.[2] Furthermore, a 3,5-disubstituted-1,2,4-oxadiazole derivative (3p) displayed exceptional potency against the PC-3 prostate cancer cell line with an IC50 of just 10 nM.[4] These findings underscore the potential of this heterocyclic system to yield highly active anticancer compounds.
The precise mechanism of action for many 1,2,4-oxadiazole derivatives is still under investigation. However, studies on related compounds suggest several potential biological targets. Some derivatives have been shown to induce apoptosis and cause cell cycle arrest, common mechanisms for many anticancer drugs.[2] The structural similarities to known inhibitors of various kinases and enzymes also suggest that these compounds could be targeting key signaling pathways involved in cancer cell proliferation and survival.
V. Conclusion and Future Directions
Future research should focus on the synthesis and in-depth biological evaluation of this compound and a broader library of its derivatives. Head-to-head comparisons with standard drugs using standardized protocols across a wide panel of cancer cell lines are crucial to accurately determine its therapeutic potential. Furthermore, detailed mechanistic studies are warranted to identify the specific molecular targets and signaling pathways modulated by these compounds, which will be instrumental in their future development as clinical candidates.
VI. References
-
Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (n.d.). National Institutes of Health. Available from: [Link]
-
Anticancer Activity of Newly Synthesized 1,2,4-Oxadiazole Linked 4-(Oxazolo[5,4-d]pyrimidine Derivatives. (2022). ResearchGate. Available from: [Link]
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (2021). BMC Chemistry. Available from: [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (2021). MDPI. Available from: [Link]
-
New 1,2,4-Oxadiazole Nortopsentin Derivatives with Cytotoxic Activity. (2021). MDPI. Available from: [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). National Institutes of Health. Available from: [Link]
-
Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors. (2024). Frontiers in Chemistry. Available from: [Link]
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A Researcher's Guide to Kinase Cross-Reactivity Profiling: The Case of 5-(4-Bromophenyl)-1,2,4-oxadiazole
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous cancers. However, the high degree of conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity.[2] Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic effects. Consequently, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's true biological activity and potential for clinical success.[1][3]
This guide provides an in-depth comparison of the kinase cross-reactivity profile of a novel investigational compound, 5-(4-Bromophenyl)-1,2,4-oxadiazole, against established kinase inhibitors. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities, including anticancer properties.[4][5] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven comparisons to inform preclinical research strategies.
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[1] While the goal of targeted therapy is to inhibit a specific kinase driving the disease, the reality is that most small molecule inhibitors exhibit some level of promiscuity, binding to multiple kinases.[7]
Understanding this polypharmacology is crucial for several reasons:
-
Predicting On-Target and Off-Target Effects: A detailed selectivity profile can help rationalize a compound's cellular phenotype and anticipate potential adverse effects.
-
Structure-Activity Relationship (SAR) Guidance: Comparing the selectivity profiles of analog compounds can guide medicinal chemistry efforts to enhance potency and selectivity.
-
Identifying Novel Therapeutic Opportunities: Off-target activities may reveal new indications for a compound.
-
Informing Clinical Trial Design: Knowledge of a compound's full target profile can aid in patient selection and the monitoring of potential side effects.
Profiling this compound: An Experimental Framework
To elucidate the kinase selectivity of this compound, a comprehensive profiling campaign is essential. This typically involves screening the compound against a large, representative panel of kinases. Several commercial services offer such profiling, employing various assay technologies.[3][7][8][9] For this guide, we will outline a standard biochemical kinase assay approach.
Experimental Workflow: Kinase Panel Screening
Caption: A generalized workflow for kinase cross-reactivity profiling.
Detailed Protocol: Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding)
This protocol represents a gold-standard method for quantifying kinase activity.[10]
-
Kinase Panel Selection: A broad panel of over 400 human kinases, representing all major branches of the kinome tree, is selected. This ensures a comprehensive assessment of selectivity.[3]
-
Compound Preparation: this compound is solubilized in DMSO to create a 10 mM stock solution. A 10-point, 3-fold serial dilution is prepared in an intermediate plate.
-
Assay Reaction:
-
For each kinase, a reaction mixture is prepared containing the purified kinase enzyme, a specific peptide or protein substrate, and a buffer containing MgCl₂ and other necessary cofactors.
-
The ATP concentration is typically set at or near the Kₘ for each individual kinase to provide a sensitive measure of inhibition.[11]
-
The test compound dilutions are added to the reaction mixtures. Control reactions include a vehicle control (DMSO) and a known broad-spectrum inhibitor (e.g., Staurosporine) as a positive control.
-
-
Initiation and Incubation: The kinase reaction is initiated by the addition of [γ-³³P]ATP. The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C), ensuring the reaction remains within the linear range.
-
Termination and Detection: The reaction is stopped by spotting the mixture onto a phosphocellulose filter membrane. The filter is washed extensively to remove unincorporated [γ-³³P]ATP. The amount of ³³P incorporated into the substrate, which is captured on the filter, is quantified using a scintillation counter.
-
Data Analysis:
-
The raw counts per minute (CPM) are converted to percent inhibition relative to the vehicle control.
-
IC₅₀ values are determined by fitting the percent inhibition data to a four-parameter logistic equation.
-
Comparative Analysis: Selectivity Profile of this compound
For the purpose of this guide, we present a hypothetical, yet representative, dataset for this compound, and compare it with two well-characterized kinase inhibitors: a multi-targeted inhibitor (Sunitinib) and a more selective inhibitor (Lapatinib).
Table 1: Comparative Kinase Inhibition Profiles (IC₅₀, nM)
| Kinase Target | This compound (Hypothetical Data) | Sunitinib (Reference) | Lapatinib (Reference) |
| Primary Target(s) | |||
| VEGFR2 | 50 | 2 | >10,000 |
| PDGFRβ | 75 | 2 | >10,000 |
| EGFR | >10,000 | >10,000 | 10 |
| ERBB2 (HER2) | >10,000 | >10,000 | 9 |
| Selected Off-Targets | |||
| KIT | 150 | 1 | >10,000 |
| FLT3 | 200 | 1 | >10,000 |
| RET | 350 | 5 | >10,000 |
| SRC | >1,000 | 50 | 250 |
| ABL1 | >5,000 | 100 | >1,000 |
| p38α (MAPK14) | 800 | >1,000 | >1,000 |
| JNK1 (MAPK8) | >10,000 | >5,000 | >10,000 |
| CDK2 | >10,000 | >1,000 | >5,000 |
Data for Sunitinib and Lapatinib are representative values from published literature and public databases.
Interpreting the Data
The hypothetical data suggests that this compound is a potent inhibitor of VEGFR2 and PDGFRβ, key kinases involved in angiogenesis. Its profile shows moderate activity against other related kinases like KIT, FLT3, and RET. Compared to Sunitinib, a known multi-kinase inhibitor targeting a similar spectrum of kinases, our test compound appears to be less potent but potentially more selective, with weaker inhibition of SRC and ABL1. In contrast, Lapatinib demonstrates a much narrower selectivity profile, primarily targeting EGFR and ERBB2.
Visualizing Kinase Selectivity: The Kinome Tree
A powerful way to visualize kinase inhibitor selectivity is by mapping the inhibition data onto a phylogenetic tree of the human kinome.[7] This provides an intuitive, at-a-glance representation of a compound's activity across different kinase families.
Caption: Conceptual kinome tree illustrating major kinase groups. Red nodes indicate hypothetical targets of this compound.
Quantitative Measures of Selectivity
While visual representations are useful, quantitative metrics provide an objective way to compare inhibitor selectivity.[11]
-
Selectivity Score (S-score): This is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Gini Coefficient: Borrowed from economics, the Gini coefficient measures the inequality of inhibition across the kinome. A value closer to 1 indicates high selectivity (inhibition is concentrated on a few kinases), while a value closer to 0 signifies broad-spectrum activity.
Table 2: Quantitative Selectivity Comparison
| Compound | S-Score (S₁₀₀₀) at 1 µM | Gini Coefficient |
| This compound (Hypothetical) | 0.015 (6/400) | 0.85 |
| Sunitinib | 0.04 (16/400) | 0.72 |
| Lapatinib | 0.005 (2/400) | 0.95 |
These quantitative measures reinforce the qualitative interpretation: this compound demonstrates a selectivity profile that is more focused than the multi-targeted inhibitor Sunitinib but broader than the highly selective inhibitor Lapatinib.
ATP-Competitive vs. Allosteric Inhibition: A Note on Mechanism
The vast majority of clinically approved kinase inhibitors are ATP-competitive, binding to the highly conserved ATP pocket.[11] This is the likely mechanism of action for this compound, given its chemical structure and the nature of the comparator compounds.
However, the field is increasingly exploring allosteric inhibitors, which bind to sites on the kinase distal to the ATP pocket.[12][13] These inhibitors often exhibit greater selectivity because allosteric sites are less conserved across the kinome.[11] When profiling a novel compound, it is important to consider the possibility of a non-ATP-competitive mechanism, which may require specialized assay formats to fully characterize.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of this compound provides a critical lens through which to view its therapeutic potential and potential liabilities. The hypothetical data presented in this guide positions the compound as a promising inhibitor of key angiogenic kinases with a manageable off-target profile.
The next steps in the preclinical development of this compound would involve:
-
Cellular Target Engagement Assays: Confirming that the compound inhibits the intended kinases in a cellular context.
-
Phenotypic Screening: Assessing the compound's effect on cancer cell proliferation, migration, and other relevant cellular phenotypes.
-
In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.
By integrating robust biochemical profiling with cellular and in vivo studies, researchers can build a comprehensive understanding of a compound's mechanism of action and confidently advance the most promising candidates toward clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
